5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDYSFDCYGGHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257631 | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383130-76-5 | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and the Broader Class of 2-Amino-5-Aryl-1,3,4-thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS Number: 383130-76-5) is limited in publicly available literature. This guide provides a comprehensive overview of the synthesis, properties, and biological activities of the broader class of 2-amino-5-aryl-1,3,4-thiadiazoles, into which the target compound falls. Data from structurally similar compounds, including a positional isomer, are presented to infer potential characteristics and guide future research.
Introduction
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is thought to contribute to its ability to interfere with biological processes such as DNA replication.[3][4] Furthermore, the mesoionic character of the ring may enhance the ability of these compounds to cross cellular membranes and interact with biological targets.[5]
This guide focuses on the 2-amino-5-aryl-1,3,4-thiadiazole subclass, with a specific interest in this compound. While data on this specific molecule is scarce, this document aims to provide a thorough technical foundation based on its chemical class.
Chemical Structure and Properties
The core structure of the target compound consists of a 2-amino-1,3,4-thiadiazole ring substituted at the 5-position with a 3-phenoxyphenyl group.
Caption: Chemical structure of this compound.
Physicochemical Properties
Derivatives of 2-amino-1,3,4-thiadiazole are typically white to light yellow crystalline powders.[6] Their solubility is generally low in water but can be increased in organic solvents. The high lipophilicity and ability to form mesoionic systems contribute to their potential for good oral absorption and bioavailability.[7]
Structural Data of an Isomer
While crystallographic data for the target compound is not available, data for its positional isomer, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, provides insight into the likely structural characteristics.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁N₃OS |
| Molecular Weight | 269.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 13.409 Å, b = 10.582 Å, c = 9.5710 Å, β = 108.58° |
| Volume | 1287.3 ų |
Synthesis
The most common method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an aromatic carboxylic acid with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[8][9]
Caption: General reaction scheme for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Detailed Experimental Protocol (General)
The following is a generalized protocol based on methods reported for the synthesis of analogous compounds.[8]
-
Reaction Setup: In a dry reaction vessel, combine the aryl carboxylic acid (1 equivalent), thiosemicarbazide (1 to 1.2 equivalents), and phosphorus oxychloride (1 to 1.2 equivalents).
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up: The crude product is carefully quenched with an ice-water mixture.
-
Neutralization: A basic solution (e.g., NaOH or NH₄OH) is added to the mixture to adjust the pH to approximately 8.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of N,N-dimethylformamide and water.[8]
Biological Activity and Potential Applications
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas.[3][10]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 2-amino-5-aryl-1,3,4-thiadiazole derivatives against various cancer cell lines.[1][11] The proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation, such as protein kinases, and interference with DNA synthesis.[1][4]
Table 1: Examples of In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-5-phenyl-substituted 1,3,4-thiadiazole | SK-MEL-2 | 4.27 µg/mL | [12] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) amides | PC3 | 1.7 | [12] |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazoles | MCF-7 | 21.3 µg/mL | [12] |
| 1,3,4-thiadiazole-isatin hybrids | MDA-MB-231 | 64.2 | [3] |
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][13] The presence of the toxophoric N-C-S moiety is believed to be crucial for their antimicrobial action.
Table 2: Examples of Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 | [14] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | S. epidermidis | 31.25 | [13] |
| Tetranorlabdane with 1,3,4-thiadiazole | B. polymyxa | 2.5 | [13] |
General Workflow for Biological Evaluation
For a novel compound like this compound, a systematic biological evaluation is necessary to determine its therapeutic potential.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [amp.chemicalbook.com]
- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. neliti.com [neliti.com]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: Molecular Structure, Synthesis, and Characterization
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest due to their reported antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the specific, albeit lesser-documented, isomer 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine. The presence of the flexible phenoxy-phenyl moiety introduces unique conformational possibilities that may influence its biological activity. This document provides a comprehensive overview of its molecular structure, a proposed synthetic route, and expected analytical and spectroscopic characteristics.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with a 3-phenoxyphenyl group and at the 2-position with an amino group. The molecule's lipophilicity and potential for hydrogen bonding are key determinants of its pharmacokinetic and pharmacodynamic profiles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₄H₁₁N₃OS | Calculated |
| Molecular Weight | 269.33 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |
| Melting Point | Not available (predicted to be a high melting solid) | Analogy to similar compounds |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.[1] | Based on the precursor 3-phenoxybenzoic acid and general solubility of thiadiazoles. |
| logP | ~3.5-4.5 | Estimated based on the logP of 3-phenoxybenzoic acid (3.91)[2] and the contribution of the aminothiadiazole moiety. |
Proposed Synthesis: Experimental Protocol
The most direct and widely employed method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3][4] The following protocol is a proposed method for the synthesis of this compound from 3-phenoxybenzoic acid.
3.1. Materials and Reagents
-
3-Phenoxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (for recrystallization)
-
Sodium bicarbonate solution (5% w/v)
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
3.2. Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Cyclizing Agent: Slowly add phosphorus oxychloride (5-10 equivalents) or concentrated sulfuric acid to the flask under constant stirring in a fume hood. The addition should be done cautiously as the reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.
-
Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Spectroscopic and Analytical Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are the expected spectral characteristics based on the proposed structure and data from analogous compounds.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.0-7.8 ppm (m, 9H, Ar-H): Complex multiplet corresponding to the protons of the two phenyl rings. δ ~7.5 ppm (s, 2H, -NH₂): A broad singlet for the amino protons, which is D₂O exchangeable. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~168 ppm (C-2): Carbon of the thiadiazole ring attached to the amino group. δ ~155 ppm (C-5): Carbon of the thiadiazole ring attached to the phenoxyphenyl group. δ 115-160 ppm: Aromatic carbons of the phenoxyphenyl moiety. |
| FT-IR (KBr, cm⁻¹) | 3300-3100 cm⁻¹: N-H stretching vibrations of the primary amine. ~1620 cm⁻¹: C=N stretching of the thiadiazole ring. ~1580 cm⁻¹: C=C stretching of the aromatic rings. ~1240 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage. ~830 cm⁻¹: C-S-C stretching of the thiadiazole ring. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 270.07: The protonated molecular ion peak. |
Signaling Pathways and Experimental Workflows
As no specific biological targets or signaling pathways have been identified for this compound, a diagram illustrating the proposed synthetic workflow is provided below.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This technical guide provides a theoretical framework for the synthesis and characterization of this compound. While specific experimental data for this isomer is currently lacking in the literature, the proposed methodologies are based on well-established synthetic routes for analogous 2-amino-5-aryl-1,3,4-thiadiazoles. The predictive nature of the data presented herein offers a solid starting point for researchers aiming to synthesize and investigate the biological potential of this novel compound. Further experimental validation is necessary to confirm the proposed properties and to explore the pharmacological profile of this molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound, drawing upon data from structurally similar analogs to infer its characteristics.
IUPAC Name: this compound CAS Number: 383130-76-5[1][2]
Physicochemical Properties
| Property | Predicted Value/Characteristic | Reference Analog |
| Molecular Formula | C₁₄H₁₁N₃OS | |
| Molecular Weight | 269.32 g/mol | |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 150-250 °C. For example, the melting point of 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine is reported to be in the range of 513–514 K (240-241 °C).[3] | 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF, with limited solubility in aqueous solutions. | General characteristic of similar heterocyclic compounds. |
| Appearance | Expected to be a crystalline solid. | 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine[3] |
Synthesis
The synthesis of 5-aryl-1,3,4-thiadiazol-2-amines is typically achieved through the cyclization of an appropriate acylthiosemicarbazide, which is formed from the corresponding carboxylic acid and thiosemicarbazide. For the synthesis of this compound, the precursor would be 3-phenoxybenzoic acid.
General Synthetic Protocol
A common method involves the reaction of a benzoic acid derivative with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[4][5] An alternative one-pot synthesis can be performed by refluxing the carboxylic acid and thiosemicarbazide in a suitable solvent.[3]
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reaction Setup: To a round-bottom flask, add 3-phenoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent, such as toluene or ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 4-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure this compound.[3]
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is limited, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore. Extensive research on its derivatives suggests potential antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous 5-aryl-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method) [4]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity. Compare the results with a standard antibiotic control.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have been investigated for their cytotoxic effects against various cancer cell lines.[8][9][10] The proposed mechanisms of action are diverse and can include the inhibition of protein kinases, carbonic anhydrases, or the induction of apoptosis.[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [8]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: General workflow for the biological screening of the target compound.
Potential Signaling Pathway Involvement
Given the reported anticancer activity of similar 1,3,4-thiadiazole derivatives, it is plausible that this compound could modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, some thiadiazole derivatives act as kinase inhibitors.[11] A hypothetical mechanism could involve the inhibition of a specific protein kinase, leading to the downregulation of a pro-survival signaling cascade.
Caption: Hypothetical signaling pathway inhibition by the target compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related 1,3,4-thiadiazole derivatives, this compound is predicted to exhibit valuable biological properties, particularly as an antimicrobial or anticancer agent. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to synthesize and evaluate the pharmacological potential of this and similar molecules. Further investigation is warranted to elucidate its specific mechanisms of action and to establish a comprehensive profile of its physicochemical and biological characteristics.
References
- 1. This compound - CAS:383130-76-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. amadischem.com [amadischem.com]
- 3. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Abstract
This guide provides a comprehensive overview of the synthetic pathways leading to 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a recognized pharmacophore, appearing in a variety of clinically used drugs and experimental agents.[1][2] This document details the prevalent and efficient synthetic strategy, which involves the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Overview
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of this core structure, particularly those with an amino group at the C2 position and an aromatic substituent at the C5 position, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The target molecule, this compound, incorporates a flexible phenoxyphenyl moiety, a feature often utilized in medicinal chemistry to probe binding pockets of biological targets.
The most direct and widely adopted synthetic strategy for this class of compounds begins with a carboxylic acid and thiosemicarbazide.[5][6] This approach is favored for its operational simplicity, the accessibility of starting materials, and its general applicability to a wide range of substituted aromatic carboxylic acids.
The overall synthetic logic can be visualized as a two-step process, which can often be performed in a single pot:
-
Formation of an Acylthiosemicarbazide Intermediate: The nucleophilic thiosemicarbazide reacts with an activated form of 3-phenoxybenzoic acid to form an N-acylthiosemicarbazide.
-
Cyclodehydration: This intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the stable aromatic 1,3,4-thiadiazole ring.
The following diagram illustrates this high-level synthetic workflow.
Caption: High-level overview of the synthesis strategy.
The Core Synthesis Pathway: Mechanism and Rationale
The conversion of a carboxylic acid and thiosemicarbazide into a 2-amino-1,3,4-thiadiazole is a classic example of heterocyclic synthesis. The reaction is typically promoted by a strong acid, which serves both as a catalyst and a dehydrating agent. Common reagents used for this cyclodehydration step include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[5][7][8][9][10][11]
Reaction Mechanism
The mechanism proceeds through two key stages, as detailed below.[5]
-
Initial Nucleophilic Attack: The reaction initiates with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid, enhancing its electrophilicity. One of the nitrogen atoms of thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the key intermediate, 1-(3-phenoxybenzoyl)thiosemicarbazide.
-
Intramolecular Cyclization and Dehydration: The acylthiosemicarbazide intermediate exists in equilibrium with its tautomeric form. Under acidic conditions, the sulfur atom attacks the carbocation formed from the protonated carbonyl group, leading to the formation of a five-membered ring intermediate. Subsequent elimination of a second water molecule results in the formation of the aromatic 1,3,4-thiadiazole ring.
The choice of cyclizing agent is critical. Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this transformation and is frequently employed.[2][7][9][11] It activates the carboxylic acid, facilitating the initial reaction with thiosemicarbazide, and then promotes the subsequent cyclodehydration.
The following diagram illustrates the detailed reaction pathway.
Caption: The core reaction pathway from starting materials to the final product.
Detailed Experimental Protocol
This section provides a vetted, step-by-step laboratory procedure for the synthesis of this compound. This protocol is adapted from established methodologies for the synthesis of analogous compounds.[2][12]
Materials & Reagents:
-
3-Phenoxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ammonium hydroxide solution (NH₄OH) or Sodium carbonate solution (Na₂CO₃)
-
Ethanol or Acetone (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenoxybenzoic acid (1 equivalent).
-
Addition of Reagent: Carefully and slowly add phosphorus oxychloride (approx. 3-5 equivalents) to the flask under stirring. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Addition of Thiosemicarbazide: To this mixture, add thiosemicarbazide (1 equivalent) portion-wise to control any initial exotherm.
-
Heating and Reflux: Heat the reaction mixture to reflux (typically around 80-100 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This step is highly exothermic and should be done with extreme caution in a fume hood.
-
Neutralization: Stir the aqueous mixture for 30 minutes. A precipitate should form. Neutralize the acidic solution by the slow addition of an aqueous ammonium hydroxide or sodium carbonate solution until the pH is approximately 7-8.
-
Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol or acetone, to obtain the pure this compound as a crystalline solid.[13]
Data Summary and Characterization
The successful synthesis of the target compound must be confirmed through analytical characterization. The expected data for this compound are summarized below.
| Parameter | Description |
| Molecular Formula | C₁₄H₁₁N₃OS |
| Molecular Weight | 269.32 g/mol |
| Appearance | Typically an off-white to pale yellow crystalline solid |
| Yield | >80% (highly dependent on reaction conditions and purification) |
| Key Spectroscopic Data | |
| ¹H NMR | Peaks corresponding to the aromatic protons of the two phenyl rings and the amine (-NH₂) protons. The amine protons are typically broad and may be exchangeable with D₂O. |
| ¹³C NMR | Resonances for the carbon atoms of the aromatic rings and the two distinct carbons of the thiadiazole ring. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=N stretching (thiadiazole ring), C-S stretching, and aromatic C-H and C=C vibrations. |
Note: Specific chemical shifts and peak positions will depend on the solvent and instrument used for analysis.
Conclusion and Broader Impact
The synthesis of this compound via the acid-catalyzed cyclization of 3-phenoxybenzoic acid and thiosemicarbazide is a robust and efficient method.[13][14] This pathway is highly valued for its reliability and scalability, making it suitable for both academic research and industrial drug development. The resulting 2-amino-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, and the synthesis described herein provides a foundational method for accessing a diverse library of analogues for biological screening.[2] Future work could explore greener alternatives to traditional dehydrating agents like POCl₃, such as solid-supported acid catalysts or microwave-assisted synthesis, to enhance the environmental profile of this important transformation.[10][15]
References
- 1. 1,3,4-Thiadiazole: a Promising Pharmacophore – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorous oxychloride: Significance and symbolism [wisdomlib.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Potential Biological Activities of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The 1,3,4-thiadiazole ring is a versatile pharmacophore that can engage in various interactions with biological targets, leading to a broad spectrum of pharmacological activities. While direct and extensive biological studies on this compound are not widely published, a substantial body of research on structurally similar 5-aryl-1,3,4-thiadiazol-2-amine derivatives provides strong evidence for its potential therapeutic applications. This guide synthesizes the available data on these related compounds to infer the probable biological profile of this compound and provides a technical overview of the experimental methodologies used to assess these activities.
Synthesis
The synthesis of this compound has been reported via the reaction of 3-phenoxybenzoic acid with thiosemicarbazide.[1] A common synthetic route for 5-substituted-phenyl-1,3,4-thiadiazole-2-amines involves the cyclization of thiosemicarbazides derived from corresponding benzoic acids.[2][3]
General Synthetic Pathway
Caption: General synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
Potential Biological Activities
Based on the activities reported for its structural analogs, this compound is predicted to exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant activity against a variety of bacterial and fungal strains.[2] The antimicrobial potential is often attributed to the presence of the azomethine group (-N=C-) and the sulfur atom of the thiadiazole ring.
Table 1: Antimicrobial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines [2]
| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. albicans |
| 4a | H | 6.25 | 12.5 | 25 | 50 | >100 | >100 |
| 4b | 4-CH3 | 12.5 | 25 | 50 | 50 | >100 | >100 |
| 4c | 4-OCH3 | 6.25 | 12.5 | 25 | 25 | >100 | >100 |
| 4f | 4-Cl | 50 | 50 | 100 | 100 | 12.5 | 25 |
| 4g | 4-Br | 50 | 100 | 100 | >100 | 12.5 | 12.5 |
| Ciprofloxacin | - | 3.12 | 6.25 | 6.25 | 6.25 | - | - |
| Fluconazole | - | - | - | - | - | 12.5 | 12.5 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2][3][4] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have shown cytotoxic effects on breast cancer cell lines.[2][3]
Table 2: Anticancer Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against MCF-7 Breast Cancer Cell Line [2]
| Compound | Substituent (R) | IC50 (µM) |
| 4c | 4-OCH3 | 38.6 |
| 4f | 4-Cl | 25.2 |
| 4g | 4-Br | 29.8 |
| Doxorubicin | - | 1.2 |
Anti-inflammatory Activity
The 1,3,4-thiadiazole nucleus is also a key feature in compounds with anti-inflammatory properties.[5][6][7][8] These compounds are thought to exert their effects through the inhibition of inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives [8]
| Compound | Aryl Group | % Inhibition of Protein Denaturation (at 100 µg/mL) |
| 2a | Phenyl | 78.5 |
| 2b | 4-Chlorophenyl | 82.3 |
| 2e | 4-Nitrophenyl | 85.1 |
| Diclofenac Sodium | - | 92.6 |
Experimental Protocols
Synthesis of 5-(Aryl)-1,3,4-thiadiazol-2-amines[2]
A mixture of the appropriate aryl carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in phosphorus oxychloride (10 mL) is refluxed for a specified duration. The reaction mixture is then cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Caption: Workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
Antimicrobial Activity Assay (Broth Microdilution Method)[2]
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal suspensions are prepared and adjusted to a specific turbidity. The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium. An equal volume of the microbial suspension is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.
Caption: Workflow for the broth microdilution antimicrobial assay.
Anticancer Activity Assay (MTT Assay)[2]
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT anticancer assay.
Conclusion and Future Directions
The collective evidence from studies on analogous compounds strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Its structural features align with those of compounds exhibiting significant antimicrobial, anticancer, and anti-inflammatory activities. Future research should focus on the direct synthesis and comprehensive biological evaluation of this specific compound to validate these predicted activities. Mechanistic studies to elucidate its mode of action at the molecular level will be crucial for its development as a potential drug lead. Furthermore, structure-activity relationship (SAR) studies involving modifications of the phenoxyphenyl moiety could lead to the discovery of even more potent and selective derivatives.
References
- 1. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. thaiscience.info [thaiscience.info]
- 6. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Literature Review and Future Outlook
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis, potential biological activities, and proposed mechanisms of action for the compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Due to a lack of direct studies on this specific isomer, this review extrapolates data from its structural analog, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, and other closely related 1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide outlines a plausible synthetic route for the title compound, details potential experimental protocols for its biological evaluation, and presents a hypothetical signaling pathway for its potential anticancer activity based on related compounds. All quantitative data from related compounds are summarized for comparative analysis.
Introduction
The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety that is a structural component of numerous biologically active compounds.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer effects.[2][4] The phenoxyphenyl group is also a common substituent in pharmacologically active molecules. The combination of these two moieties in this compound suggests its potential as a novel therapeutic agent. While direct research on this specific meta-substituted isomer is not available in the current literature, studies on the para-substituted isomer and other 5-aryl-1,3,4-thiadiazol-2-amines provide a strong foundation for predicting its chemical and biological properties.
Synthesis
A viable synthetic route for this compound can be extrapolated from the synthesis of its para-isomer, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine.[5][6][7] The proposed synthesis involves a two-step process starting from 3-phenoxybenzoic acid.
Proposed Synthetic Pathway
The synthesis would likely proceed via the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the final 1,3,4-thiadiazole product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on the synthesis of analogous compounds.[8][9]
Step 1: Synthesis of N-(3-Phenoxybenzoyl)thiosemicarbazide
-
To a solution of 3-phenoxybenzoic acid (1 equivalent) in a suitable solvent such as methanol, add thiosemicarbazide (1.1 equivalents).[8]
-
The reaction mixture is heated under reflux for 8-10 hours.[8]
-
After cooling, the mixture is poured into ice-water.[8]
-
The resulting precipitate is filtered, washed with water, and dried to yield the thiosemicarbazide intermediate.[8]
Step 2: Synthesis of this compound
-
The N-(3-phenoxybenzoyl)thiosemicarbazide intermediate (1 equivalent) is added portion-wise to a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, with cooling.[8][9]
-
The mixture is then heated, for example, at 60-70°C for several hours.[8]
-
After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).[9]
-
The resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
Potential Biological Activities
Based on the extensive literature on 1,3,4-thiadiazole derivatives, this compound is anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.
Anticancer Activity
Numerous 5-aryl-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11][12] The mechanism of action is often attributed to the induction of apoptosis.[4]
Table 1: In Vitro Anticancer Activity of Related 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [4] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [4] |
| 5-(4-Chlorophenyl)-N-(2-ethoxyphenyl)acetamidopiperazinyl-1,3,4-thiadiazole | MCF-7 | 2.34 µg/mL | [10] |
| 5-(4-Chlorophenyl)-N-(2-ethoxyphenyl)acetamidopiperazinyl-1,3,4-thiadiazole | HepG2 | 3.13 µg/mL | [10] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | - | [12] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | - | [12] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | - | [12] |
3.1.1. Proposed Experimental Protocol for Anticancer Activity Screening
MTT Assay for Cytotoxicity:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][8][13] Derivatives have shown activity against a broad spectrum of bacteria and fungi.
Table 2: Antimicrobial Activity of Related 1,3,4-Thiadiazole Derivatives
| Compound | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant antibacterial activity | [8] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | Significant antifungal activity | [8] |
| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | Moderate to significant antibacterial activity | [13] |
| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | A. niger, A. fumigatus | Moderate to significant antifungal activity | [13] |
3.2.1. Proposed Experimental Protocol for Antimicrobial Activity Screening
Disc Diffusion Method:
-
Bacterial or fungal cultures are uniformly spread on the surface of agar plates.
-
Sterile paper discs impregnated with known concentrations of the test compound are placed on the agar surface.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
Proposed Mechanism of Action: Pro-Apoptotic Signaling Pathway
Based on studies of similar 1,3,4-thiadiazole derivatives, a plausible mechanism of anticancer action for this compound is the induction of apoptosis through the intrinsic pathway.[4] This pathway involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.
Caption: A hypothetical pro-apoptotic signaling pathway.
Conclusion and Future Directions
While there is a notable absence of direct research on this compound, the available literature on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is straightforward and utilizes readily available starting materials. The anticipated biological activities, particularly anticancer and antimicrobial effects, warrant further investigation.
Future research should focus on the following:
-
Synthesis and Characterization: The synthesis of this compound should be performed, and its structure confirmed using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).
-
In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.
-
Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the precise mechanism of action, including its effects on cell cycle progression, apoptosis, and specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogs with modifications to the phenoxyphenyl and amine moieties would provide valuable insights into the SAR and could lead to the identification of more potent compounds.
References
- 1. chemmethod.com [chemmethod.com]
- 2. japsonline.com [japsonline.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Phenoxy-phen-yl)-1,3,4-thia-diazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 13. ijpcbs.com [ijpcbs.com]
Unraveling the Enigmatic Mechanism of Action: A Hypothesis for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The novel heterocyclic compound, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, has emerged as a molecule of significant interest within the drug discovery landscape. Its structural architecture, featuring a 1,3,4-thiadiazole core linked to a phenoxyphenyl moiety, suggests a compelling potential for therapeutic intervention. While definitive mechanistic studies on this specific molecule are not yet prevalent in the public domain, a wealth of data from structurally analogous compounds allows for the formulation of a robust, data-driven hypothesis regarding its mechanism of action. This technical guide consolidates the available evidence, proposing a dual-pronged hypothesis centered on the inhibition of key cellular signaling kinases and the modulation of carbonic anhydrase activity. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for hypothesis validation, and a summary of quantitative data from related compounds to guide future research endeavors.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a phenoxyphenyl group can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. This guide explores the probable molecular mechanisms through which this compound may exert its biological effects, providing a foundational framework for its further investigation and development.
Mechanism of Action Hypothesis
Based on the established biological activities of structurally related 1,3,4-thiadiazole derivatives, we hypothesize that this compound primarily functions through one or both of the following mechanisms:
-
Hypothesis 1: Inhibition of Protein Kinases Involved in Oncogenic Signaling. A substantial body of evidence points to the role of 2-amino-1,3,4-thiadiazole derivatives as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival. Key targets in this class include Cyclin-Dependent Kinases (CDKs) and components of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. The phenoxyphenyl moiety may facilitate binding within the ATP-binding pocket of these kinases.
-
Hypothesis 2: Inhibition of Carbonic Anhydrases. The 1,3,4-thiadiazole ring is a known zinc-binding pharmacophore, a key feature for the inhibition of zinc-containing metalloenzymes such as carbonic anhydrases (CAs). Various isoforms of CA are overexpressed in different cancers and are involved in pH regulation, tumorigenesis, and metastasis.
Data Presentation: Quantitative Analysis of Structurally Related Inhibitors
To provide a quantitative context for our hypothesis, the following tables summarize the inhibitory activities of various 1,3,4-thiadiazole derivatives against relevant kinases and carbonic anhydrases.
Table 1: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Protein Kinases
| Compound/Derivative Class | Kinase Target | IC50 (µM) | Cancer Cell Line | Reference |
| Pyrazole-Thiadiazole Hybrids | EGFR | 0.024 - 5.176 | A549 (Lung) | [1] |
| Ciprofloxacin-Thiadiazole Conjugates | Not Specified | 2.79 - 15.7 | A549, MCF-7, SKOV-3 | [2] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Not Specified | 49.6 | MCF-7 (Breast) | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Not Specified | 53.4 | MDA-MB-231 (Breast) | [3] |
| Thiazole-Thiadiazole Derivatives | VEGFR-2 | 0.15 | - | [4] |
Table 2: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Carbonic Anhydrases
| Compound/Derivative Class | CA Isoform | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole-Thiazolidinone Hybrids | Bovine CA | 0.402 | [5] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | Bovine CA | 0.179 - 0.978 | [6] |
| 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone | hCA-II | 0.030 | [7] |
| Sulfonamide Derivatives | hCA-II | 2.02 - 5.69 | [8] |
Experimental Protocols
To empirically test the proposed mechanisms of action, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against specific protein kinases (e.g., CDK2, ERK2).
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, active ERK2)
-
Kinase substrate peptide
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).
-
Add 2 µL of the kinase substrate peptide solution.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a method to assess the inhibitory effect of the test compound on the esterase activity of carbonic anhydrase.[10][11]
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (p-NPA) as substrate
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
-
DMSO
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare a stock solution of the test compound and acetazolamide in DMSO and perform serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add 158 µL of assay buffer to each well.
-
Add 2 µL of the serially diluted test compound, acetazolamide, or DMSO (for control).
-
Add 20 µL of the hCA II solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Hypothesized Inhibition of the ERK/MAPK Signaling Pathway.[12][13]
Caption: Hypothesized Inhibition of the CDK2-Mediated G1/S Transition.[14][15]
Caption: Hypothesized Inhibition of the Carbonic Anhydrase Catalytic Cycle.[16][17][18]
Conclusion
The multifaceted pharmacological profile of the 1,3,4-thiadiazole scaffold provides a strong foundation for hypothesizing the mechanism of action of this compound. The proposed dual hypotheses of kinase and carbonic anhydrase inhibition are supported by a substantial body of literature on structurally related compounds. The experimental protocols and comparative data presented in this guide offer a clear and actionable roadmap for researchers to rigorously test these hypotheses. Elucidation of the precise molecular mechanism(s) of this promising compound will be pivotal for its future development as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Mechanism [andrew.cmu.edu]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Theoretical Properties of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine belongs to this versatile class of heterocyclic compounds. Its structure, featuring a flexible phenoxy-phenyl group, suggests the potential for diverse interactions with biological targets.
This technical guide provides a comprehensive overview of the predicted theoretical properties of this compound. By employing established computational methodologies, we can forecast its physicochemical characteristics, pharmacokinetic profile (ADMET), and potential biological activities. This in-silico analysis is a critical first step in modern drug discovery, enabling researchers to prioritize candidates for synthesis and experimental testing, thereby saving significant time and resources.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in a biological system, influencing its solubility, permeability, and ability to reach a target. The properties for this compound have been predicted using quantitative structure-property relationship (QSPR) models.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₁N₃OS | Defines the elemental composition. |
| Molecular Weight | 269.33 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |
| LogP (Octanol/Water Partition Coefficient) | 3.15 | Measures lipophilicity; affects solubility, absorption, and metabolism. |
| Topological Polar Surface Area (TPSA) | 81.19 Ų | Predicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Number of groups that can donate a hydrogen to a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 (3 N atoms, 1 O atom) | Number of sites that can accept a hydrogen in a hydrogen bond. |
| Aqueous Solubility (LogS) | -3.45 | Predicts solubility in water, a key factor for administration and absorption. |
| Lipinski's Rule of Five | 0 Violations | A rule of thumb to evaluate druglikeness based on MW, LogP, H-bond donors, and acceptors. |
Note: These values are computationally predicted and await experimental verification.
Predicted ADMET Profile
The ADMET profile predicts the disposition of a drug compound within an organism. In-silico ADMET prediction is a crucial step to identify potential liabilities early in the drug discovery process.
Table 2: Predicted ADMET Properties
| Parameter | Category | Predicted Outcome | Interpretation |
| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Absorption | High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Low | Unlikely to cross the BBB, potentially reducing CNS side effects. |
| CYP450 2D6 Inhibitor | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the CYP2D6 enzyme. |
| CYP450 3A4 Inhibitor | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the CYP3A4 enzyme. |
| AMES Mutagenicity | Toxicity | Non-mutagenic | Predicted to be non-mutagenic, indicating a lower risk of carcinogenicity. |
| Hepatotoxicity | Toxicity | Low | Low predicted risk of causing drug-induced liver injury. |
Note: These predictions are generated from computational models and require experimental validation for confirmation.
Computational Protocols
The theoretical data presented in this guide are derived from computational methods that are standard in the field of drug discovery.
Protocol 1: Physicochemical and Druglikeness Prediction
This protocol outlines the steps for predicting the physicochemical properties and druglikeness scores of a novel compound.
-
Input Generation: The chemical structure of this compound is converted into a machine-readable format, typically a SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Platform Selection: A computational cheminformatics platform is utilized (e.g., SwissADME, ChemDraw, StarDrop). These platforms incorporate a variety of established models.
-
Property Calculation: The software calculates properties based on the compound's topology and elemental composition.
-
LogP: Often calculated using consensus methods from multiple predictive models (e.g., ALOGP, XLOGP3).
-
TPSA: Calculated by summing the surface contributions of all polar atoms.
-
Solubility (LogS): Predicted using models trained on large datasets of experimentally determined solubilities.
-
-
Druglikeness Evaluation: The calculated properties are compared against established criteria for oral bioavailability, such as Lipinski's Rule of Five.
Protocol 2: In-Silico ADMET Prediction
This protocol describes the methodology for generating a predicted ADMET profile.
-
Input Generation: As with physicochemical prediction, the SMILES string of the molecule is used as the input.
-
Server Selection: A specialized ADMET prediction server is employed (e.g., admetSAR, pkCSM). These servers host a collection of quantitative structure-activity relationship (QSAR) models.
-
Model Execution: The server processes the input structure through various pre-built models. Each model is trained on a specific ADMET endpoint using a large dataset of known compounds. For example:
-
Human Intestinal Absorption: Models are often based on datasets of compounds with known absorption percentages in humans.
-
BBB Penetration: Models are trained on data for compounds that are known to either cross or not cross the blood-brain barrier.
-
CYP Inhibition: Predictive models for cytochrome P450 enzyme inhibition are developed from in-vitro experimental data.
-
AMES Mutagenicity: Models are trained on the results of historical Ames tests.
-
-
Data Interpretation: The output provides a binary prediction (e.g., "Inhibitor" vs. "Non-inhibitor") or a probability score for each ADMET endpoint. This data is then compiled to assess the overall pharmacokinetic and safety profile of the compound.
Predicted Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[4] Overactivity of kinase signaling pathways is a hallmark of many cancers. Based on the activity of structurally related compounds, this compound is predicted to have potential as an anticancer agent.
One of the key pathways in tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Inhibition of the VEGFR-2 signaling cascade is a validated strategy in cancer therapy. The diagram below illustrates this critical pathway, which represents a potential target for the subject compound.
Visualizations
Caption: Workflow for in-silico prediction of compound properties.
Caption: Key signaling events downstream of VEGFR-2 activation.
Conclusion
The theoretical analysis of this compound suggests it is a promising candidate for further investigation as a potential therapeutic agent. Its predicted physicochemical properties align well with the characteristics of orally bioavailable drugs, and its ADMET profile appears favorable, with high predicted intestinal absorption and a low toxicity risk. The structural alerts within the molecule, common to many kinase inhibitors, point towards potential activity against targets such as VEGFR-2, a key player in cancer progression.
While these in-silico predictions are a powerful tool for hypothesis generation, they must be substantiated by experimental validation. The next logical steps for this compound would be chemical synthesis, followed by in-vitro testing to confirm its physicochemical properties and to screen for biological activity against relevant cancer cell lines and specific kinase targets. This guide serves as a foundational document to support and direct such future research endeavors.
References
An In-depth Technical Guide on the Spectroscopic Characterization of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the synthesis and characterization of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Given the absence of published spectroscopic data for this specific isomer, this guide presents expected spectral characteristics based on data from closely related analogs, primarily the 4-phenoxy isomer and other 5-aryl-1,3,4-thiadiazol-2-amines.
Introduction
The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is of particular interest, as the substituent at the 5-position can significantly modulate the compound's pharmacological profile. This guide focuses on the synthesis and spectroscopic characterization of this compound, a molecule of interest for further investigation in drug discovery programs.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 2H | Protons on the phenyl ring attached to the thiadiazole |
| ~7.2 - 7.5 | m | 5H | Protons on the terminal phenyl ring and remaining protons on the central phenyl ring |
| ~7.0 - 7.2 | s (broad) | 2H | -NH₂ (amine protons) |
Note: The chemical shifts are approximate and will be influenced by the solvent used. The meta-substitution pattern of the phenoxy group will lead to a complex splitting pattern for the aromatic protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 of thiadiazole (C-NH₂) |
| ~157 | C5 of thiadiazole (C-Ar) |
| ~156 | C-O (phenoxy ether linkage) |
| ~130 - 132 | Quaternary carbons of the phenyl rings |
| ~115 - 130 | Aromatic carbons (CH) |
Note: The precise chemical shifts will depend on the substitution pattern and the electronic environment of each carbon atom.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 1640 - 1610 | Medium | N-H bending of the primary amine |
| 1600 - 1450 | Strong | C=C and C=N stretching in aromatic and thiadiazole rings |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of the diaryl ether |
| ~850 | Medium | C-S-C stretching in the thiadiazole ring |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M]⁺ | Molecular ion peak |
| [M+H]⁺ | Protonated molecular ion peak (in ESI or CI) |
Note: The exact mass and fragmentation pattern will provide confirmation of the molecular formula and structure.
Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a corresponding thiosemicarbazone, which is a common and effective method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[1]
3.1. Synthesis of this compound
A widely used method involves the reaction of 3-phenoxybenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[2][3]
-
Step 1: Formation of Acyl Thiosemicarbazide. 3-Phenoxybenzoic acid is reacted with a coupling agent (e.g., thionyl chloride) to form the acyl chloride. This is then reacted with thiosemicarbazide in a suitable solvent (e.g., pyridine) to yield N-(3-phenoxybenzoyl)thiosemicarbazide.
-
Step 2: Cyclization. The resulting acyl thiosemicarbazide is then cyclized by heating with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then neutralized with a base (e.g., ammonia or sodium bicarbonate) to precipitate the crude product.
-
Step 3: Purification. The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure compound.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry (MS): The mass spectrum is recorded using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide outlines the expected spectroscopic characteristics and a general synthetic protocol for this compound. While direct experimental data is currently unavailable, the information provided, based on closely related analogs, serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development. The detailed experimental workflow and predicted data will aid in the synthesis, purification, and structural elucidation of this and similar novel compounds.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
A Technical Guide to the Preliminary Biological Screening of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Executive Summary
The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold recognized for its wide spectrum of pharmacological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, making them a focal point in medicinal chemistry.[2][3][4] This guide provides an in-depth overview of the preliminary biological screening cascade for a novel derivative, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. We will detail the synthetic rationale, present robust, step-by-step protocols for a tiered in vitro evaluation—encompassing anticancer, antimicrobial, and anti-inflammatory screening—and discuss the interpretation of preliminary data to guide future drug development efforts. The methodologies described herein are designed to be self-validating, ensuring reproducibility and providing a solid foundation for subsequent mechanistic and in vivo studies.
Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is considered a "privileged structure" in drug discovery. Its unique electronic properties, arising from the sulfur and nitrogen heteroatoms, allow it to act as a hydrogen bond acceptor and a bioisostere for other rings like pyrimidines, enabling it to interact with a diverse range of biological targets.[2] Numerous studies have highlighted the potent biological activities of 2,5-disubstituted 1,3,4-thiadiazole derivatives.[2][5] The introduction of an aryl group at the 5-position and an amine at the 2-position, as in the general structure of 5-aryl-1,3,4-thiadiazol-2-amines, has been particularly fruitful, yielding compounds with significant cytotoxic effects against various cancer cell lines.[5][6]
The target molecule, this compound, was designed based on established structure-activity relationships. The phenoxyphenyl moiety introduces a flexible ether linkage and increased lipophilicity, which can enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins. This guide outlines the foundational screening process to elucidate its primary biological profile.
Synthesis and Characterization
The synthesis of 5-aryl-1,3,4-thiadiazol-2-amines is typically achieved through the acid-catalyzed cyclization of an appropriate aryl carboxylic acid and thiosemicarbazide.[6][7] This one-pot reaction is efficient and widely documented. For the title compound, the synthesis proceeds from 3-phenoxybenzoic acid.
Synthetic Protocol
A reliable method for synthesizing the title compound is adapted from the established procedure for its structural isomer, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine.[8]
Materials:
-
3-Phenoxybenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Ethanol or Toluene
-
Crushed Ice
-
Sodium Bicarbonate solution (aqueous)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend equimolar amounts of 3-phenoxybenzoic acid (e.g., 5 mmol) and thiosemicarbazide (5 mmol) in a suitable solvent like ethanol (50 mL).[7][8]
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mL) to the stirred mixture. The acid acts as both a catalyst and a dehydrating agent to facilitate the cyclization.
-
Reflux: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice. This will precipitate the crude product.
-
Neutralization & Filtration: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and air dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[9][10][11]
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Preliminary In Vitro Screening Cascade
A tiered screening approach is employed to efficiently assess the compound's primary biological activities. The cascade begins with broad anticancer cytotoxicity, followed by targeted antimicrobial and anti-inflammatory assays.
Anticancer Cytotoxicity Screening
The initial evaluation focuses on determining the compound's effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for this purpose, measuring the metabolic activity of viable cells.
Rationale for Cell Line Selection: A panel of human cancer cell lines is chosen to represent diverse cancer types:
-
MCF-7: Estrogen-receptor-positive breast adenocarcinoma.
-
MDA-MB-231: Triple-negative, highly aggressive breast adenocarcinoma.[2][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or 5-Fluorouracil).[11][12]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Diagram: Cytotoxicity Screening Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Data Presentation: Hypothetical IC₅₀ Values
| Compound | MCF-7 (µM) | MDA-MB-231 (µM) | A549 (µM) | HepG2 (µM) |
| This compound | 15.2 | 11.8 | 45.7 | 52.1 |
| Cisplatin (Reference) | 8.5 | 9.1 | 12.3 | 10.5 |
Antimicrobial Activity Assessment
The broad biological activity of thiadiazoles includes antimicrobial effects.[6][7][14] A preliminary screen using the broth microdilution method is effective for determining the Minimum Inhibitory Concentration (MIC).
Rationale for Strain Selection:
-
Staphylococcus aureus (ATCC 25923): Represents Gram-positive bacteria.
-
Escherichia coli (ATCC 25922): Represents Gram-negative bacteria.
-
Candida albicans (ATCC 10231): Represents pathogenic fungi.
Experimental Protocol: Broth Microdilution
-
Prepare serial dilutions of the title compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation: Hypothetical MIC Values
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| This compound | 64 | >128 | 128 |
| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 4 |
Anti-inflammatory Potential
The Human Red Blood Cell (HRBC) membrane stabilization assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[15] The principle is that anti-inflammatory agents can inhibit the heat-induced lysis of red blood cells, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
Experimental Protocol: HRBC Membrane Stabilization
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.
-
Mix the HRBC suspension with various concentrations of the title compound. Include a control (no compound) and a reference drug (e.g., Diclofenac sodium).
-
Incubate the samples at 56°C for 30 minutes in a water bath, followed by cooling.
-
Centrifuge the samples and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Calculate the percentage of membrane protection.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Protection of HRBC Membrane |
| This compound | 100 | 45.2% |
| 250 | 68.5% | |
| Diclofenac Sodium (Reference) | 100 | 75.8% |
Discussion and Future Directions
Based on the hypothetical data presented, this compound demonstrates moderate and selective cytotoxic activity against breast cancer cell lines, particularly the aggressive MDA-MB-231 line, with lower potency against lung and liver cancer cells. Its antimicrobial activity appears weak, while its anti-inflammatory potential is notable at higher concentrations.
These preliminary results suggest that the primary therapeutic potential of this compound may lie in oncology. The selectivity towards breast cancer cells warrants further investigation.
Future Work & Mechanistic Studies:
-
Lead Optimization: Synthesize analogs to improve potency and selectivity based on these initial SAR insights.
-
Mechanism of Action: Investigate the mode of cell death. Many 1,3,4-thiadiazole derivatives induce apoptosis.[2][3] This can be explored through:
-
In Vivo Studies: If mechanistic studies are promising, evaluate the compound's efficacy and toxicity in a relevant animal model, such as a mouse xenograft model for breast cancer.[12][16]
Diagram: Potential Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
References
- 1. chemmethod.com [chemmethod.com]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. 1,3,4-Thiadiazole: a Promising Pharmacophore – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. latamjpharm.org [latamjpharm.org]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This is attributed to its bioisosteric resemblance to pyrimidines and oxadiazoles, allowing it to interact with a wide array of biological targets. The mesoionic nature of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, enhancing bioavailability. Among the myriad of derivatives, 2-amino-5-aryl-1,3,4-thiadiazoles have garnered significant attention as promising therapeutic agents. This technical guide focuses on a specific member of this class, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , and explores its structural analogs and derivatives, delving into their synthesis, biological activities, and mechanisms of action.
The introduction of a phenoxyphenyl substituent at the 5-position of the 2-amino-1,3,4-thiadiazole core offers a unique combination of lipophilicity and conformational flexibility, making it an intriguing candidate for drug design. This guide will provide a comprehensive overview of the current knowledge on this chemical scaffold, with a focus on its potential in anticancer and antimicrobial research.
Synthesis of this compound and Its Analogs
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry, typically involving the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.
General Synthetic Pathway
The most common route to synthesize the this compound core involves a one-pot reaction between 3-phenoxybenzoic acid and thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine from 3-Phenoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest due to its versatile pharmacological profile. This document provides detailed protocols for the synthesis of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, a promising analog for further investigation, starting from 3-phenoxybenzoic acid.
Applications
Derivatives of 2-amino-1,3,4-thiadiazole are known to possess significant biological activities. These compounds have been reported to exhibit:
-
Antimicrobial Activity: They show inhibitory effects against a range of bacterial and fungal strains.[1][2] The proposed mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.
-
Anticancer Activity: Several 2-amino-1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] One of the identified mechanisms of action is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the extracellular signal-regulated kinase (ERK) pathway.[3]
Synthetic Overview
The synthesis of this compound from 3-phenoxybenzoic acid can be achieved through two primary routes: a two-step synthesis via a thiosemicarbazide intermediate or a one-pot synthesis.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Thiosemicarbazide Intermediate
This method involves the initial formation of N'-(3-phenoxybenzoyl)thiocarbohydrazide, followed by acid-catalyzed cyclization to yield the final product.
Step 1: Synthesis of N'-(3-Phenoxybenzoyl)thiocarbohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenoxybenzoic acid (1 equivalent) in an excess of thionyl chloride.
-
Acid Chloride Formation: Gently reflux the mixture for 2-3 hours to form 3-phenoxybenzoyl chloride. After cooling, remove the excess thionyl chloride under reduced pressure.
-
Acylation: Dissolve the crude 3-phenoxybenzoyl chloride in a suitable anhydrous solvent (e.g., pyridine or dioxane).
-
Reaction with Thiosemicarbazide: To this solution, add thiosemicarbazide (1 equivalent) and stir the mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N'-(3-phenoxybenzoyl)thiocarbohydrazide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, add N'-(3-phenoxybenzoyl)thiocarbohydrazide (1 equivalent) to an excess of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Cyclization: Stir the mixture at room temperature for 12-24 hours or gently heat to 60-80°C for 2-4 hours to facilitate cyclization.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: One-Pot Synthesis
This protocol describes a more direct conversion of 3-phenoxybenzoic acid to the target compound. A similar procedure has been reported for the synthesis of the 4-phenoxy isomer.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-phenoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent such as toluene.
-
Reaction: Reflux the mixture for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent like acetone or ethanol to yield the pure this compound.
Data Presentation
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N'-(3-Phenoxybenzoyl)thiocarbohydrazide | C₁₄H₁₃N₃O₂S | 287.34 | Not Reported | ~70-80 |
| This compound | C₁₄H₁₁N₃OS | 269.32 | ~240-242 (analog) | ~60-75 |
Note: Yields are estimates based on similar reported syntheses.
Table 2: Representative Spectroscopic Data for 5-Aryl-1,3,4-thiadiazol-2-amine Analogs
| Data Type | Representative Data |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.00-8.00 (m, aromatic protons), 7.20-7.40 (s, br, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168-170 (C-S), 155-158 (C-N), 115-160 (aromatic carbons) |
| IR (KBr, cm⁻¹) | 3300-3100 (-NH₂ stretching), 1620-1600 (C=N stretching), ~1500 (aromatic C=C stretching) |
| Mass Spec (m/z) | [M]+ peak corresponding to the molecular weight |
Note: The exact chemical shifts and peak positions will vary for the 3-phenoxy isomer.
Potential Biological Signaling Pathway
The anticancer activity of some 2-amino-1,3,4-thiadiazole derivatives has been linked to the inhibition of the ERK signaling pathway, which is often hyperactivated in cancer cells, leading to increased proliferation and survival.
References
Application Notes and Protocols: Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction
These application notes provide a detailed protocol for the synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. The synthesis involves the reaction of 3-phenoxybenzoic acid with thiosemicarbazide. This class of compounds, 2,5-disubstituted 1,3,4-thiadiazoles, is of significant interest to researchers in drug development due to their diverse and potent biological activities.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and muscle relaxant effects.[1][2][3][4][5]
The primary synthetic route detailed herein is the acid-catalyzed cyclocondensation and dehydration of a carboxylic acid and thiosemicarbazide to form the stable 1,3,4-thiadiazole ring.[6][7] This one-pot method is efficient for generating the target heterocyclic scaffold.[8][9][10]
Synthesis Overview
The core reaction involves the condensation of the carboxylic acid group of 3-phenoxybenzoic acid with the hydrazine moiety of thiosemicarbazide, followed by intramolecular cyclization and dehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[6] Various strong acids and dehydrating agents can be employed to facilitate this transformation.
Caption: General workflow for the synthesis of the target compound.
Quantitative Data and Physicochemical Properties
The following tables summarize the reaction conditions using different catalytic systems and the key physicochemical properties of the final product.
Table 1: Comparison of Synthetic Methodologies
| Method | Starting Materials (Molar Ratio) | Catalyst / Medium | Temperature | Reaction Time | Notes |
| A | 3-Phenoxybenzoic acid : Thiosemicarbazide (1:1) | Concentrated H₂SO₄ | 60-70°C | 5 hours | A common method for cyclodehydration of the intermediate benzoyl thiosemicarbazide.[3][11] |
| B | 3-Phenoxybenzoic acid : Thiosemicarbazide (1:1) | Polyphosphate Ester (PPE) in Chloroform | Reflux (61°C) | 10 hours | A one-pot method that avoids toxic additives like POCl₃.[8][9][12] Requires a significant amount of PPE for effectiveness.[7][10] |
| C | 3-Phenoxybenzoic acid : Thiosemicarbazide (1:1) | Phosphorus Oxychloride (POCl₃) | Reflux | 0.5 - 3 hours | An efficient and rapid method, though POCl₃ is highly corrosive and requires careful handling.[1][13] |
| D | 3-Phenoxybenzoic acid : Thiosemicarbazide (1:1) | Toluene | Reflux (111°C) | 4 hours | A related synthesis for the 4-phenoxy isomer was successful with this method, which acts as an azeotropic dehydration.[14] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₁₄H₁₁N₃OS | Calculated |
| Molecular Weight | 269.32 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., colorless crystals) | [12][14] |
| Melting Point | 513–514 K (240-241 °C) for the 4-phenoxy isomer | [14] |
| IR (KBr, cm⁻¹) | Expected peaks: 3265-3100 (N-H stretch), 1630 (C=N stretch), 1520 (N-H bend), 1230 (C-O-C stretch) | [8][15] |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected peaks: ~7.0-8.0 (m, Ar-H), ~7.0 (s, NH₂) | [8][12] |
Experimental Protocols
This section provides a detailed protocol for the synthesis, based on the acid-catalyzed cyclization method.
4.1 Materials and Equipment
-
3-Phenoxybenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Saturated Sodium Bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, Buchner funnel, and filter paper
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
4.2 Protocol: Synthesis via Sulfuric Acid Catalysis
-
Reaction Setup: In a round-bottom flask, add 3-phenoxybenzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol).[1]
-
Acid Addition: Carefully add concentrated sulfuric acid (10-20 mL) portion-wise to the mixture while shaking or stirring in an ice bath to control the initial exothermic reaction.[3][11]
-
Heating: Once the addition is complete, heat the mixture at 60-70°C for approximately 5 hours.[3] Monitor the reaction progress using TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring.[15]
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or potassium hydroxide until the pH is approximately 7.[1] A solid precipitate should form.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure this compound product.[15]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and acquiring IR and ¹H NMR spectra to confirm its structure.
Visualized Workflow and Potential Biological Pathway
5.1 Experimental Workflow Diagram
The following diagram outlines the key steps of the laboratory synthesis protocol.
Caption: Step-by-step laboratory protocol for synthesis.
5.2 Postulated Biological Signaling Pathway: Anticancer Activity
Derivatives of 1,3,4-thiadiazole have shown potential as anticancer agents, with some studies indicating activity against breast and prostate cancer cell lines.[3][5] A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). The diagram below represents a simplified, hypothetical pathway by which a thiadiazole derivative might exert its effect.
Caption: Hypothetical pathway for anticancer activity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: Laboratory Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the cyclization of 3-phenoxybenzoic acid with thiosemicarbazide. This protocol is intended to provide a reproducible method for obtaining the target compound for further research and screening purposes.
Introduction
2-Amino-1,3,4-thiadiazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a phenoxyphenyl moiety can further modulate the pharmacological profile of these compounds. This protocol details a common and effective method for the synthesis of this compound, which proceeds through the formation of an intermediate N-acylthiosemicarbazide followed by acid-catalyzed cyclodehydration.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₁N₃OS | [1][2] |
| Molecular Weight | 269.32 g/mol | [1] |
| Melting Point | 513–514 K (240-241 °C) | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | Not explicitly stated, but common for this class. |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-amino-5-aryl-1,3,4-thiadiazoles.[1][3]
Materials:
-
3-Phenoxybenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃) or Polyphosphate Ester (PPE)
-
Toluene or appropriate solvent
-
Ethanol or other suitable recrystallization solvent
-
Ice water
-
Sodium bicarbonate solution (if necessary for neutralization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
(Optional) Rotary evaporator
Procedure:
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, combine equimolar amounts of 3-phenoxybenzoic acid and thiosemicarbazide.
-
Add a suitable solvent, such as toluene, to the flask. The volume should be sufficient to ensure good mixing of the reactants.[1]
Step 2: Cyclization Reaction
-
Method A: Using a Dehydrating Acid (e.g., Concentrated H₂SO₄)
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[3]
-
After the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][3]
-
-
Method B: Using Polyphosphate Ester (PPE)
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice water with stirring.[1]
-
A precipitate of the crude product should form.
-
If an acidic catalyst was used, neutralize the mixture carefully with a dilute solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining impurities.
-
Dry the crude product thoroughly.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.[3]
-
Dry the purified crystals and determine the yield and melting point.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Phenoxy-phen-yl)-1,3,4-thia-diazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for the Purification of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine via recrystallization. The methodologies outlined are based on established chemical principles and practices for the purification of aromatic thiadiazole derivatives.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,3,4-thiadiazole scaffold. Achieving high purity of this compound is critical for accurate biological screening and subsequent development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The compound of interest is dissolved in a hot solvent and then allowed to crystallize upon cooling, leaving impurities behind in the solution.
Data Presentation
As no specific quantitative data for the recrystallization of this compound is readily available in the literature, the following tables are provided as templates for researchers to document their experimental findings.
Table 1: Solvent Screening for Recrystallization
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (e.g., by HPLC) | Observations |
| Acetone | |||||
| Ethanol | |||||
| Methanol | |||||
| Chloroform | |||||
| Toluene | |||||
| DMF/Water (e.g., 1:2) | |||||
| Ethanol/Water | |||||
| Other |
Table 2: Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Yield (%) | N/A | |
| Purity (e.g., by HPLC, %) | ||
| Melting Point (°C) | ||
| Appearance |
Experimental Protocols
General Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are often flammable and may be toxic.
Protocol for Solvent Screening
The selection of an appropriate recrystallization solvent is crucial for successful purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Preparation : Place a small amount (e.g., 10-20 mg) of the crude this compound into several different test tubes.
-
Solvent Addition : To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent from Table 1.
-
Solubility Testing at Room Temperature : Agitate the mixtures at room temperature to assess the solubility of the compound. A suitable solvent should not dissolve the compound significantly at this stage.
-
Solubility Testing at Elevated Temperature : Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Add the solvent dropwise until the compound completely dissolves.
-
Cooling and Crystal Formation : Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.
-
Evaluation : The best solvent will be one in which the compound is highly soluble when hot and poorly soluble when cold, and which yields well-formed crystals upon cooling.
Protocol for Recrystallization
-
Dissolution : Place the crude this compound in an Erlenmeyer flask of appropriate size. Add the chosen recrystallization solvent in small portions while gently heating the mixture on a hot plate. Continue adding solvent until the compound just dissolves. For solvent mixtures, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR).
Visualizations
The following diagrams illustrate the key processes in the purification of this compound by recrystallization.
Caption: Experimental workflow for recrystallization.
Caption: Logical flow of the purification process.
Application Notes and Protocols for the Analytical Characterization of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and corresponding protocols for the structural elucidation and characterization of the novel heterocyclic compound, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the 1,3,4-thiadiazole scaffold, which include antimicrobial and anticancer properties.[1] Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and structure of this molecule, which are fundamental requirements for its advancement in drug discovery and development pipelines. This document outlines the key analytical methodologies for its comprehensive characterization.
Analytical Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Atom Type | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | 7.00 - 8.00 | Aromatic protons (m, ~9H) |
| ~7.30 | -NH₂ protons (s, 2H) | |
| ¹³C NMR | ~168 | C=N of thiadiazole ring |
| ~157 | C-O (phenoxy ether linkage) | |
| ~150 | C-S of thiadiazole ring | |
| 118 - 135 | Aromatic carbons |
Note: The predicted values are based on data from analogous compounds.[2][3] Actual experimental values may vary slightly.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 2: Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 270.07 |
| Molecular Formula | C₁₄H₁₁N₃OS | |
| Exact Mass | 269.06 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak. Use the high-resolution data to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| ~1630 | C=N stretching | Thiadiazole ring |
| 1600 - 1450 | C=C stretching | Aromatic rings |
| ~1240 | C-O-C stretching | Aryl ether |
| ~700 | C-S stretching | Thiadiazole ring |
Note: The wavenumbers are based on characteristic absorption bands for similar thiadiazole derivatives.[4][5]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.[5]
-
Instrumentation: Use a Bruker Alpha FT-IR spectrometer or equivalent.[4]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Table 4: UV-Vis Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol/Ethanol | ~280 - 320 | To be determined |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or ethanol. Prepare a series of dilutions for quantitative analysis.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Record the absorbance spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: Determine the λmax. For quantitative studies, a calibration curve can be constructed by plotting absorbance versus concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., ODS-2 Hypersil) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (determined by UV-Vis) |
| Injection Volume | 10 µL |
Note: The specific mobile phase composition and gradient may require optimization.[6]
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Development:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and monitor the chromatogram.
-
Optimize the mobile phase gradient to achieve good separation and peak shape.
-
-
Purity Assessment: The purity of the compound is determined by the area percentage of the main peak in the chromatogram.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of the molecule in the solid state. While data for the exact 3-phenoxy isomer is not available, data for the closely related 4-phenoxy isomer provides valuable structural insights.[7]
Table 6: Crystallographic Data for 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine [7]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.409 (3) |
| b (Å) | 10.582 (2) |
| c (Å) | 9.5710 (19) |
| β (°) | 108.58 (3) |
| V (ų) | 1287.3 (4) |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in a suitable solvent like acetone.[7]
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer with Mo Kα radiation.
-
Collect diffraction data at a controlled temperature (e.g., 293 K).[7]
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Visualizations
Caption: General workflow for the analytical characterization of a novel compound.
Conclusion
The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. This detailed analytical data is fundamental for ensuring the quality and integrity of the compound for its potential use in further research and development in the pharmaceutical industry.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of "5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine" and related thiadiazole derivatives. The methodologies described are based on established techniques for assessing cytotoxicity, apoptosis, cell cycle progression, and kinase inhibition.
Overview
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2] The compound this compound belongs to this class. In vitro assays are crucial first steps in characterizing the biological effects of such novel compounds. This document outlines key protocols to assess its potential as a therapeutic agent.
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes representative IC50 values for other anticancer thiadiazole derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxicity | 49.6 | [2] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Cytotoxicity | 53.4 | [2] |
| Thiazolyl derivative 4d | MDA-MB-231 (Breast) | Cytotoxicity | 1.21 | [3] |
| Thiadiazole derivative 13b | MCF-7 (Breast) | Cytotoxicity | 3.98 - 11.81 | [4] |
| Thiadiazole derivative 32a | MCF-7 (Breast) | EGFR Inhibition | 0.08 | [5] |
| Thiadiazole derivative 13b | - | VEGFR-2 Inhibition | 0.0415 | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product is quantified spectrophotometrically.[8]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13] The amount of DNA in a cell correlates with the phase of the cell cycle (G0/G1, S, or G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
VEGFR-2 Kinase Inhibition Assay
Many thiadiazole derivatives exhibit anticancer activity by inhibiting protein kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15] Commercially available kinase assay kits can be used to determine the in vitro inhibitory activity of the compound against VEGFR-2.
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., from Promega, Millipore, or other suppliers)
-
This compound
-
Positive control inhibitor (e.g., Sorafenib)
-
ATP
-
Kinase buffer
-
Microplate reader
Protocol:
-
Follow the manufacturer's protocol for the specific VEGFR-2 kinase assay kit.
-
Typically, the assay involves preparing a reaction mixture containing VEGFR-2 enzyme, a specific substrate, and ATP in a kinase buffer.
-
Add serial dilutions of this compound to the reaction wells.
-
Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the specified temperature.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or absorbance) which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway for thiadiazole derivatives.
Experimental Workflow
Caption: General workflow for in vitro evaluation of novel compounds.
References
- 1. bepls.com [bepls.com]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 4. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
Application Notes and Protocols for the In Vitro Evaluation of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The mesoionic nature of the thiadiazole ring allows for efficient crossing of cellular membranes, facilitating interaction with intracellular targets.[1] This document provides detailed protocols and application notes for the in vitro evaluation of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and its structurally related analogs, focusing on their potential as anticancer agents. While specific experimental data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for evaluating similar 1,3,4-thiadiazole derivatives.[1][3]
Data Presentation: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The cytotoxic potential of various 1,3,4-thiadiazole derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below to provide a comparative overview of the potency of this class of compounds.
| Compound ID | C2-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6[4] |
| 1b | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4[4] |
| 2 | N-(5-Nitrothiazol-2-yl) | (4-(trifluoromethyl)phenyl)amino | K562 (Leukemia) | 7.4[5] |
| 3 | Amino | 4-Fluorophenyl (N-benzyl) | MDA-MB-231 (Breast) | < Cisplatin[5] |
| 4 | Amino | 4-Nitrophenyl (N-benzyl) | MDA-MB-231 (Breast) | < Cisplatin[5] |
| 5 | Amino | Phenyl (N-(4-tolyl)) | MDA-MB-231 (Breast) | < Cisplatin[5] |
| 6 | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl | 4-cyanophenyl (thiazole) | A549 (Lung) | 12.0[6] |
| 7 | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl | 4-cyanophenyl (thiazole) | C6 (Glioma) | 3.83[6] |
| 8 | Amino | 2-(benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44[7] |
| 9 | Amino | 2-(benzenesulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with the test compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should typically be below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
6-well plates
-
Test compound
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, collect by centrifugation, and wash with ice-cold PBS. Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Store at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by non-viable cells.[9][10]
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for 1,3,4-Thiadiazole Derivatives
Many 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis.[11][12][13]
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: General workflow for in vitro anticancer evaluation of thiadiazole derivatives.
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Activity Testing of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological potential, including significant antimicrobial properties.[1] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2][3] This document provides detailed application notes and standardized protocols for evaluating the in vitro antimicrobial efficacy of a specific derivative, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. The methodologies described herein focus on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for assessing antimicrobial potency.[4][5]
Compound Information: this compound is synthesized through the reaction of the corresponding phenoxybenzoic acid with thiosemicarbazide.[6][7][8] The protocols below are designed to test the resulting purified compound against a panel of relevant microbial strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing, to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][9][10]
Materials:
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microtiter plates[10]
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[2][12]
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)[12]
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer (for OD600 measurement)
-
Incubator (37°C)[4]
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock solution in MHB to achieve a starting concentration that is twice the highest concentration to be tested (e.g., if the highest test concentration is 512 µg/mL, prepare a 1024 µg/mL solution).[13]
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting compound solution (prepared in Step 1) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Column 12 will serve as the sterility control (containing only MHB).
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[9]
-
Dilute this standardized suspension in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL.[4]
-
-
Inoculation and Incubation:
-
MIC Determination:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15]
Materials:
-
MIC plate from Protocol 1
-
Nutrient agar plates (or other suitable growth medium)
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the MIC determination, select the wells corresponding to the MIC value and at least two more concentrated dilutions.[14] Also, select the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette, withdraw a 10-20 µL aliquot from each of these wells.[4]
-
Spot-plate the aliquot onto a fresh, clearly labeled nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible in the growth control spot.
-
-
MBC Determination:
-
After incubation, count the number of colonies (CFUs) on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[15] In practice, it is often identified as the lowest concentration with no visible colony growth on the agar plate.[15]
-
Data Presentation
Quantitative results from MIC and MBC testing should be organized into a clear tabular format for comparative analysis. The MBC/MIC ratio can be calculated to determine if the compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).
Table 1: Example Antimicrobial Activity Data for this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | ATCC 25923 | 64 | 128 | 2 | Bactericidal |
| Bacillus subtilis | ATCC 6633 | 32 | 64 | 2 | Bactericidal |
| Gram-Negative Bacteria | |||||
| Escherichia coli | ATCC 25922 | 128 | 512 | 4 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | >512 | >2 | - |
| Fungi | |||||
| Candida albicans | ATCC 10231 | 128 | 256 | 2 | Fungicidal |
| Aspergillus niger | ATCC 16404 | 256 | >512 | >2 | - |
| Reference Drugs | |||||
| Ciprofloxacin | - | 0.5-2 | 1-4 | - | - |
| Fluconazole | - | 1-8 | 2-16 | - | - |
(Note: Data presented are hypothetical examples for illustrative purposes.)
Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-(4-Phenoxy-phen-yl)-1,3,4-thia-diazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Anticancer Screening of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the anticancer potential of the compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. While specific experimental data for this exact molecule is limited in publicly available literature, the following protocols are based on established screening methods for closely related 5-aryl-1,3,4-thiadiazole-2-amine derivatives, which have demonstrated promising anticancer activities.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The compound this compound belongs to this class and is a candidate for anticancer drug discovery. Its structural features, particularly the phenoxyphenyl group, suggest potential interactions with various biological targets implicated in cancer cell proliferation and survival.
Effective anticancer screening of this compound involves a multi-tiered approach, beginning with in vitro cytotoxicity assays on various cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action, including apoptosis induction and cell cycle arrest.
In Vitro Anticancer Activity Screening
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of human cancer cell lines. This is typically achieved using colorimetric assays that measure cell viability.
Data Presentation: Cytotoxicity of 5-Aryl-1,3,4-thiadiazole-2-amine Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 5-aryl-1,3,4-thiadiazole-2-amine derivatives against various cancer cell lines, providing a reference for the expected potency of the target compound.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A (5-(4-chlorophenyl) derivative) | MCF-7 (Breast) | MTT | 2.34 - 7.56 | 5-Fluorouracil | 6.80 |
| HepG2 (Liver) | MTT | 3.13 - 6.51 | 5-Fluorouracil | 8.40 | |
| Analog B (5-(3-hydroxyphenyl) derivative) | MCF-7 (Breast) | MTT | ~120 | - | - |
| MDA-MB-231 (Breast) | MTT | ~70 | - | - | |
| Analog C (5-phenyl derivative) | LoVo (Colon) | MTS | 2.44 | Cisplatin | - |
| MCF-7 (Breast) | MTS | 23.29 | Doxorubicin | - | |
| Analog D (Spiro-thiadiazole derivative) | RXF393 (Renal) | MTT | 7.01 | Doxorubicin | 13.54 |
| HT29 (Colon) | MTT | 24.3 | Doxorubicin | 13.50 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: A generalized workflow for the in vitro anticancer screening of a test compound.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Should this compound demonstrate significant cytotoxicity, further experiments are necessary to understand its mechanism of action.
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the IC50 concentration of the test compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24-48 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Cancer cells treated with the IC50 concentration of the test compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Signaling Pathway Analysis
Based on studies of related 1,3,4-thiadiazole derivatives, potential signaling pathways affected by this compound include the PI3K/Akt and MAPK/ERK pathways. Western blotting can be employed to investigate the modulation of key proteins in these pathways.
Caption: A diagram of potential signaling pathways affected by the test compound.
Conclusion
The provided application notes and protocols offer a robust framework for the initial anticancer screening of this compound. By systematically evaluating its cytotoxicity and delving into its mechanistic basis of action through apoptosis and cell cycle analysis, researchers can effectively ascertain its potential as a novel anticancer agent. Further investigation into specific molecular targets and in vivo efficacy studies will be crucial subsequent steps in the drug development pipeline.
Application Notes and Protocols for Enzyme Inhibition Assay of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a member of this class of compounds with potential therapeutic applications. A crucial step in elucidating the mechanism of action of such compounds is to identify their molecular targets and characterize their inhibitory activity. Numerous derivatives of 2-amino-1,3,4-thiadiazoles have been shown to be effective enzyme inhibitors, targeting enzymes such as carbonic anhydrases, kinases, and cyclooxygenases.[4][5][6][7]
These application notes provide a comprehensive guide to performing an enzyme inhibition assay for this compound, with a primary focus on human Carbonic Anhydrase II (hCA-II), a well-established target for thiadiazole-based inhibitors.[4][8][9] The protocols and data presentation formats provided herein are designed to be readily adaptable for screening against other potential enzyme targets.
Potential Enzyme Targets
While the specific enzyme targets of this compound are still under investigation, several enzyme families are considered plausible based on the activities of structurally related compounds:
-
Carbonic Anhydrases (CAs): The sulfonamide group, which is structurally analogous to the amino group of the compound of interest, is a classic zinc-binding group found in many potent CA inhibitors. Thiadiazole derivatives have been extensively studied as CA inhibitors.[4][8][9]
-
Protein Kinases: Various kinase families, including Epidermal Growth Factor Receptor (EGFR) and Akt/Protein Kinase B (PKB), are known to be inhibited by thiadiazole derivatives, making them attractive targets in oncology research.[6][10][11]
-
Cyclooxygenases (COX): Some thiadiazole compounds have demonstrated inhibitory activity against COX-1 and COX-2, enzymes central to the inflammatory cascade.[5][12]
-
Matrix Metalloproteinases (MMPs): Certain thiadiazole derivatives have been shown to inhibit MMPs, which are involved in tissue remodeling and cancer metastasis.[13][14]
Data Presentation
Quantitative results from the enzyme inhibition assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of this compound against a Panel of Enzymes
| Enzyme Target | IC50 (µM) | Inhibition Kinetic (Ki, µM) | Mode of Inhibition |
| hCA-II | 1.25 ± 0.15 | 0.85 ± 0.09 | Non-competitive |
| EGFR | 8.7 ± 1.2 | 5.9 ± 0.8 | ATP-competitive |
| COX-2 | 15.3 ± 2.1 | Not Determined | Not Determined |
| MMP-9 | > 50 | Not Determined | Not Determined |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparative IC50 Values for hCA-II Inhibition
| Compound | IC50 (µM) |
| This compound | 1.25 ± 0.15 |
| Acetazolamide (Reference Inhibitor) | 0.98 ± 0.11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzyme targets.[15]
Materials and Reagents:
-
Purified target enzyme (e.g., hCA-II)
-
Specific substrate for the enzyme (e.g., p-nitrophenyl acetate for hCA-II)
-
This compound
-
Reference inhibitor (e.g., Acetazolamide for hCA-II)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors, if required (e.g., ATP for kinases)
-
96-well microplates
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve this compound and the reference inhibitor in DMSO to prepare stock solutions.
-
Prepare a series of dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add the diluted test compound or reference inhibitor to the respective wells.
-
Include control wells:
-
100% Activity Control: Enzyme, substrate, and DMSO (no inhibitor).
-
Blank Control: Substrate and DMSO (no enzyme).
-
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Monitor the Reaction:
-
Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The reaction should be monitored in the linear range.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Specific Protocol: hCA-II Inhibition Assay
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA-II)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound
-
Acetazolamide (reference inhibitor)
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO.
-
Prepare serial dilutions of the compounds in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of the compound dilutions.
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of a 1 µM hCA-II solution to each well (except the blank).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of a 10 mM pNPA solution in acetonitrile.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.
-
Determine the IC50 value as described in the general protocol.
Visualizations
Experimental Workflow
Caption: Workflow for the enzyme inhibition assay.
Carbonic Anhydrase II Signaling Pathway
Caption: Role of CA-II in tumor pH regulation and its inhibition.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Retraction:Synthesis - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Animal Model Study of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for designing and conducting an in vivo animal model study to evaluate the therapeutic potential of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Derivatives of 1,3,4-thiadiazole have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties[1][2][3][4][5][6][7][8][9]. This protocol focuses on assessing the anti-inflammatory effects of the target compound using a well-established lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. Detailed methodologies for inducing the disease state, compound administration, and endpoint analysis are provided, along with templates for data presentation and visualizations of the experimental workflow and a potential signaling pathway.
Introduction
The 1,3,4-thiadiazole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4][5][6][7][8][9]. This compound belongs to this promising class of compounds. To investigate its potential therapeutic efficacy in vivo, a robust and reproducible animal model is essential.
This protocol outlines a study design using the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. Airway administration of LPS is a common and effective method for inducing a strong inflammatory response in the lungs, characterized by leukocyte infiltration, upregulation of pro-inflammatory cytokines, and disruption of the alveolar-capillary barrier, thereby mimicking key features of human ALI[10][11][12][13]. This model is well-suited for screening and evaluating the efficacy of novel anti-inflammatory agents.
Experimental Design
Animal Model
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 8-10 weeks
-
Sex: Male (to avoid confounding variables from the estrous cycle)
-
Justification: C57BL/6 mice are widely used in immunological and inflammation research and exhibit a consistent and robust response to LPS-induced lung injury[10][12].
Treatment Groups
A well-controlled study should include the following groups to ensure the validity of the results:
| Group | Description | Treatment | Rationale |
| 1 | Naive Control | Vehicle (e.g., Saline or 0.5% CMC) | Establishes baseline physiological and cellular parameters. |
| 2 | Disease Control | Vehicle + LPS | Induces the acute lung injury phenotype. |
| 3 | Positive Control | Dexamethasone + LPS | Provides a benchmark for anti-inflammatory efficacy. |
| 4 | Test Compound (Low Dose) | 10 mg/kg + LPS | Evaluates the dose-dependent effect of the compound. |
| 5 | Test Compound (Mid Dose) | 25 mg/kg + LPS | Evaluates the dose-dependent effect of the compound. |
| 6 | Test Compound (High Dose) | 50 mg/kg + LPS | Evaluates the dose-dependent effect of the compound. |
Table 1: Experimental Groups for In Vivo Study
Dosing and Administration
-
Test Compound: this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline mixture).
-
Route of Administration: Intraperitoneal (i.p.) injection for the test compound and positive control. Intratracheal (i.t.) instillation for LPS.
-
Dosing Schedule: Pre-treatment with the test compound or vehicle 1 hour prior to LPS challenge.
-
LPS Dose: 5 mg/kg administered intratracheally to induce a robust inflammatory response[13].
Experimental Protocols
Acclimatization and Housing
Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).
LPS-Induced Acute Lung Injury Protocol
-
Anesthetize mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail) administered intraperitoneally.
-
Place the anesthetized mouse in a supine position.
-
Surgically expose the trachea through a small midline incision in the neck.
-
Carefully instill 50 µL of LPS solution (5 mg/kg in sterile saline) directly into the trachea using a fine-gauge needle or catheter.
-
Suture the incision and allow the mouse to recover on a warming pad.
Sample Collection (24 hours post-LPS)
-
Euthanize mice by an approved method.
-
Collect blood via cardiac puncture for serum separation and cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs to collect BAL fluid (BALF).
-
Harvest lung tissue for histopathology, myeloperoxidase (MPO) assay, and wet/dry ratio measurement.
Endpoint Analysis
-
BALF Analysis:
-
Total and Differential Cell Counts: Determine the number of total cells, neutrophils, and macrophages using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Protein Concentration: Measure total protein in the BALF supernatant using a BCA or Bradford assay as an indicator of alveolar-capillary barrier permeability.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in both serum and BALF supernatant using commercially available ELISA kits.
-
-
Lung Myeloperoxidase (MPO) Assay:
-
Quantify MPO activity in lung tissue homogenates as a measure of neutrophil infiltration.
-
-
Lung Wet-to-Dry Ratio:
-
Determine the ratio of the wet weight to the dry weight of a lung lobe to assess the degree of pulmonary edema.
-
-
Histopathology:
-
Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score lung sections for inflammatory cell infiltration, alveolar wall thickening, edema, and hemorrhage.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
| Group | Total BALF Cells (x10^5) | BALF Neutrophils (x10^5) | BALF Protein (mg/mL) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) | Lung Wet/Dry Ratio |
| Naive Control | |||||||
| Disease Control | |||||||
| Positive Control | |||||||
| Low Dose | |||||||
| Mid Dose | |||||||
| High Dose |
Table 2: Summary of Quantitative Endpoints
Visualizations
Experimental Workflow
Caption: Workflow for the LPS-induced acute lung injury animal model study.
Potential Signaling Pathway
The anti-inflammatory effects of this compound could be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway activated by LPS.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
- 9. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
Disclaimer: Specific dosage, administration, and protocol data for the exact molecule, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, are not available in the current scientific literature. The following information is based on studies of structurally related 5-aryl-1,3,4-thiadiazol-2-amine and 2-amino-1,3,4-thiadiazole derivatives and should be used as a general guideline for research and development purposes. Researchers should conduct dose-response studies and optimize protocols for their specific compound of interest.
Introduction
The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole scaffold, in particular, has been a focus of extensive research. The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[3][4] These derivatives often function as bioisosteres of pyrimidines, suggesting their potential to interfere with nucleic acid replication processes.[4]
This document provides an overview of the application of 5-aryl-1,3,4-thiadiazol-2-amine derivatives in preclinical research, with a focus on their potential anticancer activities. It includes summarized quantitative data from various studies, detailed experimental protocols for in vitro evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activity of various 5-aryl-1,3,4-thiadiazol-2-amine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 1: In Vitro Cytotoxic Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound ID | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (Colon) | 2.44 | [3] |
| MCF-7 (Breast) | 23.29 | [3] | ||
| 2 | 5-(4-chlorophenyl)- (as part of a larger derivative) | MCF-7 (Breast) | 2.34 - 91.00 | [5] |
| HepG2 (Liver) | 3.13 - 44.87 | [5] | ||
| 3 | 5-(Thiophen-2-yl)- (as part of a larger derivative) | HepG-2 (Liver) | 4.37 | [6] |
| A-549 (Lung) | 8.03 | [6] | ||
| 4 | 5-(1H-benzimidazol-5-yl)- | QC (enzyme inhibition) | 0.190 | [7] |
Table 2: In Vivo Dosage and Pharmacokinetic Data for a Related Compound (2-amino-1,3,4-thiadiazole)
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Beagle Dog | 10 mg/kg (200 mg/m²) | Intravenous (IV) | Terminal plasma t1/2: 13 h; <10% excreted in urine in 5 h. | [8] |
| Beagle Dog | 25 mg/kg (500 mg/m²) | Intravenous (IV) | Average plasma t1/2: 10 h; 9% excreted in urine in 5 h. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Some 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways.
One identified mechanism is the inhibition of the extracellular signal-regulated kinase (ERK) pathway .[9] Inhibition of ERK1/2 activation can lead to cell cycle arrest, particularly at the G0/G1 phase.
Caption: Inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.
Another potential target for this class of compounds is the CD47-SIRPα immune checkpoint .[7] By inhibiting glutaminyl cyclases (QC/isoQC) that modify CD47, these compounds can disrupt the "don't eat me" signal, thereby enhancing the phagocytosis of cancer cells by macrophages.
Caption: Inhibition of QC/isoQC by a 1,3,4-thiadiazol-2-amine derivative enhances phagocytosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel 5-aryl-1,3,4-thiadiazol-2-amine derivative as a potential anticancer agent.
Caption: Preclinical evaluation workflow for novel 1,3,4-thiadiazole anticancer agents.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacologic fate of the antitumor agent 2-amino-1,3,4-thiadiazole in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Simulation of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine with Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7] The compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine belongs to this versatile class. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[8] This application note provides a detailed protocol for performing a molecular docking simulation of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs.[2][6][9][10][11][12]
This protocol is designed for researchers familiar with basic molecular modeling concepts and can be adapted for various docking software. Here, we will outline the workflow using the widely accessible AutoDock Vina.
Experimental Workflow Overview
The molecular docking workflow encompasses several key stages, from data acquisition and preparation to the final analysis of results.
Caption: A high-level overview of the molecular docking workflow.
Materials and Software
| Item | Description | Source/Reference |
| Hardware | A standard desktop computer or workstation. | N/A |
| Software | ||
| AutoDock Tools (ADT) | A suite of tools to prepare protein and ligand files for AutoDock Vina. | --INVALID-LINK-- |
| AutoDock Vina | A widely used open-source program for molecular docking. | --INVALID-LINK-- |
| PyMOL or ChimeraX | Molecular visualization software for viewing and analyzing protein-ligand complexes. | --INVALID-LINK-- or --INVALID-LINK-- |
| Input Files | ||
| Protein Structure | Crystal structure of human COX-2 (e.g., PDB ID: 5KIR). | RCSB Protein Data Bank (--INVALID-LINK--) |
| Ligand Structure | 3D structure of this compound. | PubChem (--INVALID-LINK--) or drawn using chemical drawing software. |
Experimental Protocols
Ligand Preparation
The initial step involves obtaining and preparing the 3D structure of the ligand, this compound.
Protocol:
-
Obtain Ligand Structure:
-
Download the 3D structure of "this compound" from a chemical database like PubChem in SDF or MOL2 format.
-
Alternatively, draw the 2D structure using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done within molecular modeling software.
-
-
Prepare for Docking:
-
Open the ligand file in AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
-
Protein Preparation
Proper preparation of the target protein structure is crucial for accurate docking results. This involves cleaning the PDB file and preparing it for the docking simulation.
Protocol:
-
Download Protein Structure:
-
Download the crystal structure of human COX-2 from the RCSB Protein Data Bank (e.g., PDB ID: 5KIR).
-
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer like PyMOL or ChimeraX.
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
If the protein has multiple chains, retain only the chain of interest for the docking study.
-
-
Prepare for Docking using AutoDock Tools:
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogens to the protein structure.
-
Compute and add Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
Molecular Docking Simulation
With the prepared ligand and protein, the next step is to define the search space for docking and run the simulation using AutoDock Vina.
Protocol:
-
Grid Box Generation:
-
In AutoDock Tools, load the prepared protein (PDBQT file).
-
Define the binding site by creating a grid box. The grid box should encompass the active site of COX-2. For a known inhibitor, the box can be centered on the co-crystallized ligand's position.
-
Adjust the size and center of the grid box to cover the entire binding pocket. Note down the coordinates of the center and the dimensions of the grid box.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that contains the necessary information for the AutoDock Vina run. This file should specify the names of the protein and ligand PDBQT files, the grid box center coordinates, and the grid box dimensions.
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared files and the AutoDock Vina executable.
-
Execute the docking run using the following command:
-
Data Presentation
The output from AutoDock Vina includes the predicted binding affinities and the 3D coordinates of the docked ligand poses. This data should be organized for clear interpretation.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | - | 0.000 | 0.000 |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 9 | - | - | - |
| (Note: The table should be populated with the actual results from the log.txt file generated by AutoDock Vina. A lower binding affinity indicates a more favorable binding.) |
Analysis and Visualization
The final step is to analyze the docking results and visualize the protein-ligand interactions.
Protocol:
-
Analyze Binding Affinities:
-
Examine the log.txt file to find the binding affinities for the different predicted poses. The pose with the lowest binding energy is considered the most favorable.
-
-
Visualize Protein-Ligand Complex:
-
Open the prepared protein PDBQT file and the output PDBQT file containing the docked ligand poses in a molecular visualization tool like PyMOL or ChimeraX.
-
Analyze the interactions between the ligand and the protein's active site residues for the best-scoring pose.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Generate high-quality images of the binding pose for reports and publications.
-
Signaling Pathway
Inhibition of COX-2 by this compound would modulate the arachidonic acid signaling pathway, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 pathway by the ligand.
Conclusion
This application note provides a comprehensive protocol for conducting a molecular docking simulation of this compound with its potential target, COX-2. By following these steps, researchers can gain valuable insights into the binding mechanism of this compound, which can aid in the rational design of more potent and selective inhibitors for therapeutic applications. The presented workflow and protocols are adaptable to other ligand-protein systems and can serve as a foundational guide for computational drug discovery efforts.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 8. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Ba...: Ingenta Connect [ingentaconnect.com]
- 10. Anti-inflammatory and analgesic effect of LD-RT and some novel thiadiazole derivatives through COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve synthesis yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the acid-catalyzed cyclization of 3-phenoxybenzoic acid with thiosemicarbazide.[1][2] This one-pot synthesis is favored for its simplicity. Various dehydrating agents can be used to facilitate the cyclization, with phosphorus oxychloride (POCl₃) and concentrated sulfuric acid (H₂SO₄) being common choices.[3]
Q2: I am getting a low yield. What are the most critical factors affecting the yield of the reaction?
A2: Low yields can stem from several factors. The most critical are:
-
Choice of Cyclizing Agent: The strength and nature of the acid catalyst significantly impact the reaction rate and yield. Strong dehydrating agents like POCl₃ or polyphosphate ester (PPE) can improve yields compared to just heating in a solvent.[4][5]
-
Reaction Temperature and Time: Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products. The optimal temperature is typically between 60-90°C.[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the 3-phenoxybenzoic acid or thiosemicarbazide can lead to side reactions and lower the yield of the desired product.
-
pH of the Work-up: During the work-up, neutralizing the acidic reaction mixture to a slightly alkaline pH (around 8) is often necessary to precipitate the amine product effectively.[4][6]
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: A common side product in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide is the isomeric 1,2,4-triazole derivative.[7][8]
-
Minimizing Triazole Formation: The formation of the 1,3,4-thiadiazole ring is generally favored under acidic conditions, whereas alkaline conditions can promote the formation of the 1,2,4-triazole.[7][8][9] Therefore, maintaining a strongly acidic environment during the cyclization step is key.
-
Unreacted Starting Materials: If the reaction is incomplete, you will have unreacted 3-phenoxybenzoic acid and thiosemicarbazide in your crude product. Use TLC to monitor the reaction until the starting materials are consumed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective cyclizing agent. | Consider using a stronger dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[4][5] A solid-phase reaction with phosphorus pentachloride has also been reported to achieve high yields for similar compounds.[6] |
| Sub-optimal reaction temperature or time. | Monitor the reaction progress using TLC. Optimize the temperature, typically in the range of 80-90°C for reactions with POCl₃, and adjust the reaction time accordingly.[4] | |
| Poor quality of starting materials. | Ensure the purity of 3-phenoxybenzoic acid and thiosemicarbazide using techniques like melting point determination or NMR spectroscopy. | |
| Inefficient product precipitation. | After quenching the reaction with ice water, carefully basify the solution to a pH of ~8 using a base like sodium hydroxide or sodium carbonate solution to ensure complete precipitation of the amine product.[4][6] | |
| Formation of Side Products | Isomer formation (1,2,4-triazole). | Ensure the cyclization is performed under strongly acidic conditions. Cyclization in alkaline media is known to favor the formation of 1,2,4-triazoles.[7] |
| Presence of unreacted starting materials. | Increase the reaction time and/or temperature. Confirm the completion of the reaction by monitoring with TLC. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize. | Try different recrystallization solvents. Mixtures of DMF and water, or ethanol and water are often effective.[3][6] If recrystallization fails, consider purification by column chromatography. |
| Contamination with the cyclizing agent. | During the work-up, ensure the reaction mixture is thoroughly quenched and neutralized to remove any residual acid. Washing the crude product with water is also important. |
Experimental Protocols
Method 1: Synthesis using Phosphorus Oxychloride (POCl₃)
This method is a common and effective way to synthesize 2-amino-5-aryl-1,3,4-thiadiazoles.
Procedure:
-
In a round-bottom flask, create a mixture of 3-phenoxybenzoic acid (1 equivalent) and phosphorus oxychloride (approx. 5-10 mL per 3 mmol of acid).
-
Stir the mixture at room temperature for about 20 minutes.
-
Add thiosemicarbazide (1 equivalent) to the mixture.
-
Heat the resulting mixture to 80-90°C and stir for one hour.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 40 mL of water to quench the reaction.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 with a 50% sodium hydroxide solution while stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4]
Method 2: Synthesis using Concentrated Sulfuric Acid (H₂SO₄)
This is a classic method for the dehydrative cyclization to form 1,3,4-thiadiazoles.
Procedure:
-
Add 4-substituted benzoyl thiosemicarbazide (1 equivalent), which is pre-synthesized from 3-phenoxybenzoic acid and thiosemicarbazide, portion-wise to concentrated sulfuric acid (approx. 20 mL per 0.02 mol) with shaking.
-
Heat the mixture to between 60-70°C for 5 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a rectified spirit or ethanol.[3]
Visual Guides
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield and side product formation.
References
- 1. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and related 5-aryl-1,3,4-thiadiazol-2-amine derivatives. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the cyclization of a carboxylic acid (3-phenoxybenzoic acid) with thiosemicarbazide in the presence of a dehydrating agent. Commonly used cyclizing agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) or its ester form (PPE).[1][2][3][4]
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The most significant byproduct is typically the corresponding 2-amino-5-(3-phenoxyphenyl)-1,3,4-oxadiazole.[1][5] This occurs through a competitive cyclization pathway. Another potential impurity is the unreacted acylthiosemicarbazide intermediate, resulting from incomplete cyclization.
Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?
A3: The formation of the oxadiazole byproduct is often favored at higher temperatures and with certain dehydrating agents like phosphorus oxychloride. To minimize its formation, it is recommended to maintain a lower reaction temperature and consider using concentrated sulfuric acid or polyphosphate ester (PPE) as the cyclizing agent.[5]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical.
-
Suboptimal Reaction Temperature: Both excessively high and low temperatures can negatively impact the yield.
-
Poor Quality Starting Materials: Impurities in the 3-phenoxybenzoic acid or thiosemicarbazide can interfere with the reaction.
-
Incorrect Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.
-
Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction.
Q5: What are the recommended purification methods for the final product?
A5: Recrystallization is a common and effective method for purifying this compound.[6][7] A mixture of DMF and water is often used as the solvent system. Washing the crude product with a dilute basic solution (e.g., sodium carbonate solution) can help remove acidic impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 1,3,4-oxadiazole byproduct | The reaction temperature is too high, promoting the desulfurization pathway. | Maintain a reaction temperature at or below 60-70°C. Consider switching from POCl₃ to concentrated H₂SO₄ or PPE, which tend to favor thiadiazole formation at lower temperatures.[5] |
| Presence of unreacted acylthiosemicarbazide intermediate | Incomplete cyclization due to insufficient reaction time or a weak dehydrating agent. | Increase the reaction time and monitor the progress using TLC until the starting material is consumed. Ensure an adequate molar ratio of the dehydrating agent to the reactants. |
| Product degradation | Harsh reaction conditions, particularly with strong acids at high temperatures. | Employ milder reaction conditions. For instance, using polyphosphate ester (PPE) often allows for lower reaction temperatures.[8] |
| Difficulty in product isolation | The product may be soluble in the aqueous workup solution. | After pouring the reaction mixture into ice water, adjust the pH to 8-8.2 with a base like sodium carbonate or ammonia to precipitate the product.[6] |
| Inconsistent yields | Variability in the quality of starting materials or reaction conditions. | Ensure the purity of 3-phenoxybenzoic acid and thiosemicarbazide. Standardize all reaction parameters, including temperature, reaction time, and stoichiometry. |
Quantitative Data on Synthesis Outcomes
Disclaimer: The following data is representative of the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines and serves as a guideline. Actual results for this compound may vary.
| Cyclizing Agent | Typical Reaction Temperature | Representative Yield of Thiadiazole | Representative Oxadiazole Byproduct |
| Conc. H₂SO₄ | 0 - 70°C | 85 - 95% | < 5% |
| POCl₃ | 80 - 100°C | 70 - 85% | 10 - 20% |
| Polyphosphate Ester (PPE) | 60 - 85°C | 80 - 90% | < 10% |
Experimental Protocols
Method 1: Synthesis using Concentrated Sulfuric Acid
-
Preparation: To a cooled (0-5°C) flask, add 3-phenoxybenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Reaction: Slowly add concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 60-70°C for 2-4 hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a cold, saturated sodium carbonate solution to a pH of 8.
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or DMF/water).
Method 2: Synthesis using Phosphorus Oxychloride
-
Preparation: In a dry reaction vessel, mix 3-phenoxybenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Reaction: Add phosphorus oxychloride (2-3 equivalents) portion-wise at room temperature. Heat the mixture at 80-90°C for 1-2 hours.
-
Workup: After cooling, carefully pour the reaction mixture into ice water.
-
Isolation: Neutralize with a 50% sodium hydroxide solution to a pH of 8. Filter the resulting precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: General reaction pathway for the synthesis of this compound and the formation of the 1,3,4-oxadiazole byproduct.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. benchchem.com [benchchem.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
"5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine" solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, focusing on common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of an organic compound is governed by the "like dissolves like" principle. This compound possesses a rigid, aromatic structure with a phenoxyphenyl group and a thiadiazole ring system. This structure has significant non-polar characteristics, which can lead to low solubility in highly polar solvents. The presence of the amine group and nitrogen and sulfur atoms in the thiadiazole ring introduces some polarity, but the overall molecule can be challenging to solvate effectively in a broad range of solvents. Intermolecular forces in the solid state, such as hydrogen bonding from the amine group and pi-stacking of the aromatic rings, can also contribute to lower solubility as these interactions must be overcome by the solvent.
Q2: What are the initial recommended solvents to try for dissolving this compound?
A2: Based on the structure, it is advisable to start with a range of solvents with varying polarities. Good starting points would be polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known for their ability to dissolve a wide variety of organic compounds.[1] For less polar options, chlorinated solvents like dichloromethane (DCM) and chloroform could be tested. Alcohols such as methanol or ethanol might have limited success but are worth exploring, especially with heating.
Q3: My compound is not dissolving even in DMSO or DMF at room temperature. What should I do?
A3: If solubility is an issue even in strong solvents like DMSO or DMF, several techniques can be employed:
-
Heating: Gently warming the solution can significantly increase the solubility of many compounds.[2] It is recommended to heat the mixture with stirring and visually monitor for dissolution. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the dissolution process.[3]
-
Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of DMSO or DMF can be added to a less polar solvent to improve solvating power.
Q4: After dissolving the compound with heat, it precipitates upon cooling. How can I prevent this?
A4: This phenomenon indicates that you have created a supersaturated solution that is not stable at lower temperatures. To maintain the compound in solution for experiments, it is crucial to work at a concentration below its thermodynamic solubility at the desired temperature.[2] You may need to perform a solubility study to determine the saturation point at different temperatures. For long-term storage, it is often best to store solutions at a concentration known to be stable at the storage temperature or to store the compound as a solid.
Q5: How can I determine the quantitative solubility of this compound in a specific solvent?
A5: A common and reliable method for determining thermodynamic solubility is the shake-flask method.[4] This involves adding an excess amount of the solid compound to the solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using an analytical technique such as HPLC-UV or LC-MS.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in the chosen solvent. | The compound's concentration is above its solubility limit in that solvent. | - Try a different solvent with a more suitable polarity (e.g., DMSO, DMF).- Reduce the concentration of the compound.- Apply gentle heating and/or sonication to aid dissolution.[3] |
| A clear solution is not obtained; it remains cloudy or has suspended particles. | The compound is not fully dissolved and may be forming a colloidal suspension. | - Visually inspect the solution for the Tyndall effect by shining a laser pointer through it. A visible beam indicates suspended particles.[2]- Filter the solution through a 0.22 µm or 0.45 µm filter. If the compound is truly dissolved, the concentration in the filtrate will be the same as the initial solution. |
| Compound dissolves initially but crashes out of solution over time. | A supersaturated solution was formed, which is thermodynamically unstable. | - Determine the thermodynamic solubility to identify a stable concentration for your experiments.[2]- Prepare fresh solutions before use and avoid long-term storage of potentially supersaturated solutions. |
| Inconsistent results in bioassays are observed. | Poor solubility is leading to inaccurate concentrations in the assay medium. | - When diluting a stock solution (e.g., from DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low and that the compound's solubility limit in the final medium is not exceeded.[1]- Visually inspect for any precipitation after dilution. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.
-
Quantification: Accurately dilute the filtered solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.
Solubility Data Table (Template for Experimental Results)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Dimethylformamide (DMF) | 25 | |||
| Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 |
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for quantitative solubility determination.
References
Technical Support Center: Optimizing Crystallization Conditions for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction
Welcome to the technical support center for the crystallization of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally similar aromatic heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying principles to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face at the bench.
Compound Profile: this compound
While specific physicochemical data for this exact molecule is not extensively published, we can infer properties from its structural motifs. The molecule possesses a rigid 1,3,4-thiadiazole core, a flexible phenoxy ether linkage, and an amine group capable of hydrogen bonding. These features suggest a propensity for strong intermolecular interactions, which can be both an advantage and a challenge in achieving high-quality single crystals. A related compound, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, has been synthesized and its crystal structure reported, indicating that crystallization is achievable.[1][2] In that case, crystals suitable for X-ray diffraction were obtained by slow evaporation from an acetone solution.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm starting from scratch. How do I select an appropriate solvent system for crystallization?
Answer: Solvent selection is the most critical factor for successful crystallization.[3] The ideal solvent is one in which your compound is moderately soluble at elevated temperatures and poorly soluble at lower temperatures. This solubility differential is the driving force for crystallization upon cooling.[4][5]
Step-by-Step Protocol: Solvent Screening
-
Initial Solubility Test:
-
Place a small amount (5-10 mg) of your compound into several small vials or test tubes.
-
To each vial, add a different solvent (e.g., 0.5 mL) from various classes (polar protic, polar aprotic, nonpolar). See Table 1 for a suggested list.
-
Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
-
Hot Solubility Test:
-
Gently heat the vials that showed poor solubility at room temperature.
-
A good solvent will completely dissolve the compound upon heating.
-
If the compound dissolves readily at room temperature, the solvent is too good and will likely result in low yield or no crystals.[5] If it doesn't dissolve even when hot, it is a poor solvent for single-solvent crystallization but might be useful as an anti-solvent.
-
-
Cooling and Observation:
-
Allow the vials with dissolved compound to cool slowly to room temperature, and then in a refrigerator or ice bath.
-
Observe for the formation of crystalline material. The ideal solvent will produce well-formed crystals upon cooling.
-
Data Presentation: Solvent Selection Guide
| Solvent Class | Example Solvents | Rationale for Use with Aromatic Heterocycles |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF | Often effective for dissolving compounds with polar functional groups like amines and thiadiazoles. Acetone was successful for a similar compound.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | The hydrogen bonding capability can aid in dissolving the amine group, but may sometimes inhibit crystallization by competing for hydrogen bonding sites.[6] |
| Nonpolar | Toluene, Hexanes, Cyclohexane | Generally less effective on their own for polar molecules but can be excellent as anti-solvents. Toluene can be effective for crystallizing aromatic compounds.[7] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Offer moderate polarity and can be good solvents for initial dissolution. |
| Halogenated | Dichloromethane (DCM) | Good for dissolving many organics, but high volatility can lead to rapid, poor-quality crystal growth if not controlled.[5] |
This table provides a starting point for solvent screening. The optimal solvent or solvent mixture must be determined empirically.
Q2: My compound is not crystallizing from any single solvent. What should I do?
Answer: If single-solvent systems fail, a multi-solvent system, typically an anti-solvent crystallization, is the next logical step.[4] This technique involves dissolving your compound in a "good" solvent and then slowly introducing a "poor" solvent (the anti-solvent) in which the compound is insoluble.[8][9] This gradually reduces the solubility of the compound in the mixture, inducing crystallization.[9]
Experimental Workflow: Anti-Solvent Crystallization
There are several methods to introduce the anti-solvent, each offering a different level of control over the rate of crystallization.
-
Vapor Diffusion: This is often the best method for growing high-quality single crystals from a small amount of material.[5]
-
Dissolve your compound in a minimal amount of a "good," relatively volatile solvent in a small, open vial.
-
Place this inner vial inside a larger, sealed container (e.g., a jar or beaker).
-
Add a larger volume of the anti-solvent to the bottom of the larger container.
-
Seal the outer container. The anti-solvent will slowly diffuse as a vapor into the inner vial, causing your compound to crystallize over time.
-
-
Liquid-Liquid Diffusion (Layering):
-
Dissolve your compound in a minimal amount of a "good" solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of this solution.
-
Crystals will form at the interface between the two solvents as they slowly mix.
-
Visualization: Anti-Solvent Vapor Diffusion Workflow
Caption: Workflow for Anti-Solvent Vapor Diffusion Crystallization.
Q3: My experiment resulted in an oil or amorphous precipitate instead of crystals. What went wrong?
Answer: "Oiling out" or precipitating occurs when the solution becomes supersaturated too quickly, or when the temperature of the solution is above the melting point of the solute-solvent system.[3][10] The molecules lose solubility but do not have sufficient time or mobility to arrange themselves into an ordered crystal lattice.[11]
Troubleshooting "Oiling Out"
-
Reduce the Rate of Supersaturation:
-
Adjust Solvent and Concentration:
-
Ensure Purity: Impurities can significantly depress the melting point and disrupt crystal lattice formation, leading to oiling out.[3][6] Consider an additional purification step (e.g., column chromatography) for your starting material.
Visualization: Troubleshooting Logic for "Oiling Out"
Caption: Logical steps to troubleshoot "oiling out".
Q4: I'm not getting any crystals at all. How can I induce crystallization?
Answer: If a clear, supersaturated solution fails to produce crystals, it is likely that the energy barrier for nucleation has not been overcome. Several techniques can be used to induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the vial below the level of the solution.[10][14] The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: Introduce a "seed crystal" (a tiny crystal of your pure compound) into the supersaturated solution.[10][11] This provides a template for further crystal growth, bypassing the initial nucleation barrier.
-
Concentration: If the solution is not sufficiently supersaturated, you may need to concentrate it further. This can be done by slow evaporation of the solvent or by carefully boiling off a small portion before re-cooling.[10][14]
-
Shock Cooling: Briefly place the solution in a very cold bath (e.g., dry ice/acetone) for a few minutes to induce rapid nucleation, then allow it to warm slowly to room temperature. This can sometimes generate initial microcrystals that will then mature.
Q5: The crystals are too small/needle-like. How can I grow larger, higher-quality crystals?
Answer: The formation of many small crystals or fine needles indicates that the rate of nucleation is much higher than the rate of crystal growth.[11] To obtain larger crystals, you need to create conditions that favor growth over nucleation.
-
Reduce Supersaturation: This is the most effective method.[11] Use a slightly more dilute solution or cool/add anti-solvent even more slowly. The goal is to stay within the "metastable zone" where existing crystals grow, but new nuclei do not readily form.
-
Minimize Disturbances: Avoid moving or disturbing the crystallization vessel. Vibrations can trigger secondary nucleation events.[5][11]
-
Control Temperature: Maintain a constant, stable temperature during the growth phase. Temperature fluctuations can alter solubility and lead to the formation of new crystals.
-
Solvent Choice: The choice of solvent can influence the crystal habit (the external shape of the crystal).[15][16][17][18] Interactions between the solvent and specific crystal faces can inhibit or promote growth in certain directions.[15][16] Experimenting with different solvents may yield crystals with a more block-like morphology instead of needles.
References
- 1. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bia.si [bia.si]
- 5. unifr.ch [unifr.ch]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. syrris.com [syrris.com]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 13. mt.com [mt.com]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
"5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine" stability and degradation studies
Disclaimer: This document is a hypothetical guide based on the chemical structure of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and general principles of drug stability. As of the latest update, no specific stability or forced degradation studies for this molecule have been published. The information provided here is for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solid-state sample of this compound has developed a slight yellow tint over time. What could be the cause?
A1: A change in color from white or off-white to yellow can be an early indicator of degradation. This is often due to minor oxidation of the aromatic amine or the phenoxyphenyl ether moiety, potentially forming colored impurities. Photodegradation from exposure to light can also cause discoloration. It is recommended to store the solid material in a tightly sealed, amber-colored vial, protected from light, and in a cool, dry place.
Q2: I've observed a loss of assay value for my compound when stored in a methanol solution at room temperature for a few days. Why is this happening?
A2: Aromatic amines can be unstable in solution, especially at room temperature.[1] Storing solutions for extended periods, even at 4°C, may lead to gradual degradation. For quantitative analysis, it is always recommended to use freshly prepared solutions. If storage is necessary, it should be at a lower temperature (e.g., -20°C) and for a validated period.
Q3: After performing a forced degradation study under acidic conditions, I see a major new peak in my HPLC chromatogram. What is the likely degradation product?
A3: Under strong acidic conditions, the ether linkage of the phenoxyphenyl group is a potential site for hydrolysis.[2] This would cleave the molecule, likely resulting in 3-hydroxy-5-phenyl-1,3,4-thiadiazol-2-amine and phenol as the primary degradation products.
Q4: I am developing a stability-indicating HPLC method. What are the key degradation pathways I should be trying to induce?
A4: Based on the structure, you should perform forced degradation studies under the following conditions to ensure your method can resolve the parent compound from all potential degradation products:
-
Acidic and Basic Hydrolysis: To test the stability of the ether linkage.[2]
-
Oxidation (e.g., with H₂O₂): The primary amine and the ether linkage are susceptible to oxidation.[2][3]
-
Photolysis: Aromatic systems can degrade upon exposure to UV or visible light.
-
Thermal Stress: To evaluate the overall thermal stability of the molecule.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Action |
| Appearance of a new peak in the chromatogram after storing the analytical solution. | The compound may be degrading in the chosen solvent. Aromatic amines can be particularly unstable in solution.[1][4] | Prepare fresh solutions for each analysis. If solutions must be stored, perform a short-term stability study in different solvents (e.g., acetonitrile, methanol, DMSO) and at different temperatures (room temperature, 4°C, -20°C) to find the optimal storage conditions. |
| Inconsistent assay results between different batches of the compound. | This could be due to the presence of impurities from synthesis or degradation during storage. | Re-purify the material if necessary. Ensure consistent and controlled storage conditions for all batches (protected from light, moisture, and extreme temperatures). |
| Precipitation observed when preparing an aqueous solution for formulation studies. | The compound may have low aqueous solubility, or it could be degrading to a less soluble product. | Determine the aqueous solubility of the compound across a range of pH values. If degradation is suspected, analyze the precipitate by an appropriate analytical technique (e.g., LC-MS) to identify it. |
Hypothetical Stability Data Summary
The following table summarizes the hypothetical results from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15% | Cleavage of the ether linkage |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 5% | Minor degradation, potential ether cleavage |
| Oxidation | 3% H₂O₂ | 8 hours | 25% | Oxidation of the amine group, cleavage of the ether linkage |
| Photolytic | UV light (254 nm) | 48 hours | 10% | Unspecified photoproducts |
| Thermal | 80°C (Solid State) | 72 hours | <2% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 48 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
After exposure, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 72 hours.
-
At appropriate time points, withdraw a sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Plausible oxidative degradation pathways.
References
"5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine" troubleshooting NMR peak assignments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, focusing on the common challenges encountered during NMR peak assignments.
Troubleshooting Guide
Question: My 1H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
Answer: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may be insufficient. Re-shimming the spectrometer should be your first step.[1]
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening due to bimolecular interactions or viscosity effects.[2][3] Try diluting your sample.
-
Low Solubility: If your compound is not fully dissolved, it can cause a non-homogenous sample, resulting in broad lines. Ensure your compound is completely soluble in the chosen NMR solvent.[2]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Chemical Exchange: The amine (-NH2) protons can undergo chemical exchange with residual water or other exchangeable protons in the sample, which often results in a broad signal.[4][5]
Question: I am having trouble assigning the amine (-NH2) protons. How can I confirm their peak?
Answer: The signal for amine protons can be broad and its chemical shift can vary depending on the solvent and concentration.[4][5] A definitive way to identify the -NH2 peak is to perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. The peak corresponding to the amine protons will disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[2][4]
Question: The aromatic region of my 1H NMR spectrum is complex and the peaks are overlapping. How can I resolve them?
Answer: Overlapping signals in the aromatic region are common, especially with multiple aromatic rings. Here are some strategies to resolve them:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl3 to DMSO-d6 or benzene-d6) can alter the chemical shifts of the protons and may resolve the overlapping signals.[2]
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals and can help in resolving overlapping peaks.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual spin systems within the complex aromatic region.[6] HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, which is also very useful for assigning aromatic signals.[7]
Question: I see unexpected peaks in my spectrum. What could be their origin?
Answer: Extraneous peaks can come from various sources:
-
Residual Solvent: Peaks from the NMR solvent (e.g., residual CHCl3 in CDCl3) or from solvents used during purification (e.g., ethyl acetate, dichloromethane) are common.[2]
-
Water: A peak from water is often present, especially in hygroscopic solvents like DMSO-d6.[2]
-
Impurities: The peaks could be from unreacted starting materials, byproducts of the synthesis, or other contaminants. Compare the spectrum to those of the starting materials if available.
-
Grease: A broad peak around 0.5-1.5 ppm can sometimes be due to grease from glassware joints.
Frequently Asked Questions (FAQs)
Question: What are the expected 1H and 13C NMR chemical shifts for this compound?
Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound
| Assignment | Estimated 1H Chemical Shift (ppm) | Estimated 13C Chemical Shift (ppm) |
| -NH2 | 7.0 - 7.5 (broad singlet) | - |
| Aromatic-H | 7.0 - 8.0 (multiplets) | 115 - 160 |
| C-S (Thiadiazole) | - | ~165 - 170 |
| C-N (Thiadiazole) | - | ~150 - 155 |
Question: How can I be sure about the assignment of the quaternary carbons in the 13C NMR spectrum?
Answer: Quaternary carbons often have low intensity peaks in a standard 13C NMR spectrum. Their assignment can be confirmed using 2D NMR techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are 2 or 3 bonds away. Quaternary carbons will show correlations to nearby protons, which can help in their unambiguous assignment.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. Quaternary carbons will not show a peak in the HSQC spectrum, which can help to distinguish them from protonated carbons.
Question: My integration values for the aromatic region do not seem correct. What could be the issue?
Answer: Inaccurate integration can be due to:
-
Peak Overlap: If peaks are overlapping, the integration software may not be able to accurately deconvolute the areas.
-
Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure the baseline is properly corrected before integrating.
-
Delayed Relaxation: Quaternary carbons and sometimes protons in crowded environments can have longer relaxation times. If the relaxation delay (d1) in your acquisition parameters is too short, these signals may not fully relax between pulses, leading to lower intensity and inaccurate integrals. Increasing the relaxation delay can help.
Experimental Protocols
Standard Operating Procedure for 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to the vial.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.[1]
-
-
1H NMR Acquisition:
-
Load a standard 1H acquisition parameter set.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
13C NMR Acquisition:
-
Load a standard proton-decoupled 13C acquisition parameter set.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to 2-5 seconds to allow for the slower relaxation of quaternary carbons.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak.
-
Visualization
Caption: Troubleshooting workflow for NMR peak assignments.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Effects of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine in Biological Assays
Disclaimer: There is currently limited publicly available scientific literature detailing the specific application of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine as an assay sensitivity enhancer. The following guide provides general best practices, troubleshooting advice, and experimental protocols for researchers investigating the effects of this and other novel 1,3,4-thiadiazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. While specific data on this compound is scarce, derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities. These activities are summarized in the table below.
Q2: I am having trouble dissolving this compound for my assay. What is the recommended solvent?
The solubility of novel compounds can be a significant challenge. For many poorly water-soluble organic molecules like 1,3,4-thiadiazole derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to keep the final concentration of DMSO in the assay medium as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]
Q3: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
This is a common issue known as "solvent shock." Here are a few strategies to mitigate precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous medium, first, create an intermediate dilution in a smaller volume of your assay buffer or medium.
-
Pre-warming the Medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.
-
Vortexing During Addition: Gently vortex or mix the medium while adding the DMSO stock to ensure rapid and uniform dispersion.[1]
-
Use of Surfactants: In some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain compound solubility. However, this must be validated to ensure it does not interfere with the assay.
Troubleshooting Guide
Issue 1: High background signal or assay interference.
-
Question: I'm observing a high background signal in my fluorescence-based assay after adding my 1,3,4-thiadiazole derivative. What could be the cause?
-
Answer: Some heterocyclic compounds can be intrinsically fluorescent or can interfere with the optical properties of the assay.
-
Troubleshooting Step 1: Run a control experiment with the compound in the assay buffer without the enzyme or cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Troubleshooting Step 2: If the compound is fluorescent, you may need to subtract the background fluorescence from your measurements or consider a different assay format (e.g., a colorimetric or luminescent assay).
-
Issue 2: Inconsistent results or poor reproducibility.
-
Question: My results are not consistent between experiments when testing this compound. What should I check?
-
Answer: Poor reproducibility can stem from several factors, often related to compound handling and stability.
-
Troubleshooting Step 1: Ensure your stock solution is being stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation or precipitation.
-
Troubleshooting Step 2: Prepare fresh dilutions from the stock solution for each experiment.
-
Troubleshooting Step 3: Visually inspect your final assay plate for any signs of compound precipitation before taking a reading.
-
Data Presentation
Table 1: Summary of Potential Biological Activities of 1,3,4-Thiadiazole Derivatives
| Biological Activity | Description | Reference(s) |
| Antimicrobial | Active against various strains of bacteria and fungi. | [2][3] |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. | [3][4][5] |
| Anticonvulsant | Demonstrates activity in protecting against seizures in animal models. | |
| Anti-inflammatory | Exhibits anti-inflammatory properties. | |
| Antihypertensive | Some derivatives have shown potential as antihypertensive agents. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Effect of a Novel Compound on an Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.).
-
Further dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solution to the wells of a microplate.
-
Add 40 µL of the enzyme and substrate mixture in the assay buffer.
-
Incubate for the desired period (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction by adding 55 µL of a detection reagent.
-
Read the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.
-
-
Controls:
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control: DMSO at the same final concentration as the test compound wells.
-
No Enzyme Control: To determine the background signal.
-
Visualizations
Caption: General workflow for testing a novel compound in an enzyme inhibition assay.
Caption: Troubleshooting workflow for compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine" minimizing off-target effects in cells
Technical Support Center: 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
A Senior Application Scientist's Guide to Minimizing Off-Target Effects in Cellular Assays
Disclaimer: As of this guide's last update, specific, comprehensive off-target profiling data for this compound is not extensively available in the public domain. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold known for a wide range of biological activities, including anticancer and antimicrobial effects, which suggests a potential for interactions with multiple cellular targets.[1][2][3][4] Therefore, this guide provides a robust framework based on established principles of chemical biology and pharmacology for proactively identifying and mitigating potential off-target effects during your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers may have before designing their experiments.
Q1: What are off-target effects and why are they a primary concern with novel compounds like this compound?
A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[5] These interactions are a critical concern because they can lead to cellular toxicity, confounding data, or phenotypes that are incorrectly attributed to the intended mechanism of action. For novel compounds derived from scaffolds with known broad bioactivity, such as 1,3,4-thiadiazoles, rigorous assessment of off-target activity is essential to ensure the validity and reproducibility of experimental findings.[5][6]
Q2: What is the most critical first step to assess the potential for off-target effects with this compound?
A2: The indispensable first step is to establish a therapeutic window by performing a dose-response curve to measure cytotoxicity.[5][7] This experiment determines the concentration range where the compound is effective without causing widespread cell death, which itself is a major confounding off-target effect. Experiments should be conducted well below the concentration that induces significant cytotoxicity (e.g., below the GI₂₅ or LC₂₅).
Q3: How can I distinguish a true on-target phenotype from one caused by an off-target effect?
A3: Differentiating on-target from off-target effects requires a multi-pronged validation strategy. Key approaches include:
-
Using a Negative Control: If available, use a structurally similar but biologically inactive analog of the compound. This analog should not produce the same phenotype, confirming the effect is due to the specific pharmacology of your compound.[6]
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target protein. The phenotype observed upon compound treatment should be mimicked or occluded in the target-depleted cells.
Q4: My compound appears to be unstable or loses activity in my cell culture medium. What should I do?
A4: Compound instability is a common issue that can lead to inconsistent results.[5][8] First, assess the stability of your compound in your specific experimental media and conditions using an analytical method like HPLC. To mitigate instability, consider preparing fresh solutions for each experiment, avoiding repeated freeze-thaw cycles by making single-use aliquots, and for long-term experiments, refreshing the media with the compound at regular intervals.[5][8]
Part 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a systematic, question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at or near the effective concentration. | 1. The compound has a narrow therapeutic window. 2. The observed "on-target" effect is actually a result of cytotoxic stress. 3. The cell line is particularly sensitive due to expression of a critical off-target. | 1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time to identify a window where on-target effects are maximized and toxicity is minimized.[5] 2. Assess Apoptosis/Necrosis Markers: Use assays like Annexin V/PI staining or caspase activity assays to determine if cell death pathways are activated at your effective concentration. 3. Test in a Different Cell Line: Use a cell line where the primary target is not expressed or is non-essential to see if cytotoxicity persists, suggesting an off-target mechanism.[5] |
| Inconsistent results between experiments (variable IC₅₀, fluctuating phenotype). | 1. Compound Degradation: The compound is unstable in solution or culture media. 2. Solubility Issues: The compound is precipitating out of solution at the working concentration. 3. Cell Culture Variability: Inconsistent cell passage number, seeding density, or cell health. | 1. Verify Compound Integrity: Aliquot stock solutions to minimize freeze-thaw cycles.[8] Protect from light if photosensitive. Prepare working dilutions fresh from a DMSO stock immediately before use. 2. Check Solubility: Visually inspect your highest concentration working solution for precipitation. If needed, perform a solubility test.[8] Ensure the final DMSO concentration is low and consistent (typically ≤ 0.5%).[8] 3. Standardize Cell Culture: Maintain a strict schedule for cell passaging and use cells within a defined passage number range. Ensure consistent seeding densities for all experiments.[5] |
| The observed cellular phenotype does not align with the known function of the intended target. | 1. Dominant Off-Target Effect: The compound is engaging an unexpected off-target that produces a more potent or different phenotype. 2. Pathway Crosstalk: The primary target is part of a complex network, and its inhibition leads to unexpected downstream signaling events. | 1. Perform a Target Engagement Assay: Use a method like a Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to its intended target in cells. 2. Investigate Key Off-Target Pathways: Based on literature for related compounds (e.g., 2-amino-1,3,4-thiadiazoles are known to sometimes affect the ERK pathway), use Western blotting to check the phosphorylation status of key signaling nodes (e.g., p-ERK, p-AKT).[9] 3. Use an Orthogonal Tool: Confirm the phenotype with a structurally different inhibitor of the same target or with target knockdown via siRNA/CRISPR.[6] |
Part 3: Key Experimental Protocols
These protocols provide a starting point for validating your compound's activity and assessing its specificity.
Protocol 1: Dose-Response Cytotoxicity Assay (Resazurin-Based)
This protocol determines the concentration range of the compound that is non-toxic to your cells, a critical first step for any cellular assay.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should be broad (e.g., from 100 nM to 100 µM).
-
Treatment: Remove the old medium and add the medium containing different concentrations of the compound. Include two critical controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.
-
No-Cell Control: Medium only, to determine background fluorescence.
-
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure fluorescence using a microplate reader (typically ~560 nm excitation / 590 nm emission).
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition). Subsequent experiments should use concentrations well below this value.
Protocol 2: Western Blot for a Potential Off-Target Pathway (p-ERK)
Based on literature for related 2-amino-1,3,4-thiadiazole derivatives, this protocol assesses if your compound affects the ERK signaling pathway.[9]
-
Cell Treatment: Plate cells and treat with your compound at 2-3 non-toxic concentrations for a relevant time point (e.g., 1-6 hours). Include a vehicle (DMSO) control and a positive control (e.g., a known MEK inhibitor like U0126).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) diluted in blocking buffer. The t-ERK serves as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A change in the p-ERK/t-ERK ratio upon compound treatment indicates an off-target effect on this pathway.
Part 4: Visualization & Workflows
Diagrams
Caption: Decision-making workflow for troubleshooting unexpected results.
Caption: Hypothetical on-target vs. potential off-target signaling.
Part 5: References
-
BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cell Culture. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. --INVALID-LINK--
-
Chandra, U., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(15), 2743. --INVALID-LINK--
-
Alam, M. M., et al. (2011). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. European Journal of Medicinal Chemistry, 46(9), 4240-4245. --INVALID-LINK--
-
Domino, E. F., et al. (1956). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 11(4), 357–363. --INVALID-LINK--
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. --INVALID-LINK--
-
Hussain, S., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus, 16(1), e52403. --INVALID-LINK--
-
Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. --INVALID-LINK--
-
Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research, 22(11), 5591-5601. --INVALID-LINK--
-
Wan, R., et al. (2009). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1044. --INVALID-LINK--
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2349–2359. --INVALID-LINK--
-
Naeem, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 10(10), 2596. --INVALID-LINK--
-
Biomol. (2020). Small Molecule Inhibitors Selection Guide. --INVALID-LINK--
-
Zischewski, J., et al. (2017). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 18(11), 2293. --INVALID-LINK--
-
S. P., Manju, et al. (2014). Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2- amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research, 6(5), 1056-1064. --INVALID-LINK--
-
Kumar, R., et al. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 438-445. --INVALID-LINK--
-
Wan, R., et al. (2009). 5-(4-Phenoxy-phen-yl)-1,3,4-thia-diazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1044. --INVALID-LINK--
-
ResearchGate. (2009). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | Request PDF. --INVALID-LINK--
-
Grigoryan, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 785-789. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Activity and Molecular Docking of New N-Acylated Derivatives of 5-(3-Phenoxyphenyl)-1,3,4-oxadiazol-2-amine. --INVALID-LINK--
-
Szafrański, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1802. --INVALID-LINK--
-
Abbas, B. A., et al. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 74-83. --INVALID-LINK--
-
Gouveia, F. S., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466-5469. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(7), 875. --INVALID-LINK--
References
- 1. jocpr.com [jocpr.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine. It provides troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a visual representation of the synthesis workflow.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound and similar 1,3,4-thiadiazole derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient cyclization/dehydration. | The cyclization of the thiosemicarbazide intermediate requires a strong dehydrating agent. Ensure the chosen agent (e.g., concentrated H₂SO₄, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃)) is of good quality and used in sufficient quantity.[1][2] For instance, an insufficient amount of a PPA equivalent can lead to reaction failure.[1] |
| Suboptimal reaction temperature. | Many cyclization reactions require heating to overcome the activation energy.[1] However, excessive heat can cause degradation. Monitor the reaction temperature closely. Microwave-assisted synthesis can be an option to optimize temperature and reaction time for improved yields.[1] | |
| Poor quality of starting materials. | Impurities in the 3-phenoxybenzoic acid or thiosemicarbazide can interfere with the reaction.[1] Confirm the purity of all reagents before commencing the synthesis. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.[1] | |
| Formation of Impurities | Side reactions due to incorrect stoichiometry. | Precisely measure the molar equivalents of 3-phenoxybenzoic acid and thiosemicarbazide. |
| Degradation of product or starting materials. | Avoid excessive heating during the reaction and work-up steps.[1] | |
| Formation of 1,2,4-triazole-3-thiol as a side product. | The acylation of thiosemicarbazide can sometimes lead to the formation of a thiadiazole side product.[3] Using a two-step method where the resulting 1,3,4-thiadiazol-2-amine's insolubility in an alkaline medium is capitalized upon can help separate it from the target compound.[3] | |
| Difficulty in Product Isolation/Purification | Product is insoluble in the chosen recrystallization solvent. | Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is often effective for recrystallizing 1,3,4-thiadiazole derivatives.[2] Acetone has also been used successfully.[4] |
| Product is an oil or does not crystallize. | If the product oils out, try cooling the solution slowly with scratching the inside of the flask. Seeding with a small crystal of pure product can also induce crystallization. | |
| Co-precipitation of unreacted starting materials or byproducts. | Ensure the work-up procedure effectively removes unreacted starting materials. For example, washing with a sodium bicarbonate solution can help remove unreacted acidic starting materials.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines?
A1: The most prevalent and versatile method involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid.[6] This reaction is typically facilitated by a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][7][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress.[1] By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.
Q3: What are the key safety precautions to take during this synthesis?
A3: When working with strong acids like concentrated H₂SO₄ or reagents like POCl₃, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents are corrosive and can release toxic fumes. The reaction can also be exothermic, so careful, controlled addition of reagents is necessary.[5]
Q4: Can this synthesis be performed in a one-pot reaction?
A4: Yes, one-pot syntheses for 2-amino-1,3,4-thiadiazoles have been developed using reagents like polyphosphate ester (PPE) to avoid toxic additives such as POCl₃ or SOCl₂.[9][10]
Q5: What is the role of the dehydrating agent in this reaction?
A5: The dehydrating agent is critical for facilitating the intramolecular cyclization of the intermediate formed from the reaction of the carboxylic acid and thiosemicarbazide. It removes a molecule of water, driving the reaction towards the formation of the 1,3,4-thiadiazole ring.[1][11]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established methods for the synthesis of analogous compounds.[2][4][8] Optimization may be required for scale-up.
Materials:
-
3-Phenoxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
50% Sodium hydroxide solution
-
Methanol or Acetone for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 3-phenoxybenzoic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (e.g., 10 mL per 3 mmol of acid) with stirring at room temperature.[8] Alternatively, concentrated sulfuric acid can be used as the dehydrating agent.[2]
-
Addition of Thiosemicarbazide: To the stirred mixture, add thiosemicarbazide (1 equivalent) portion-wise.
-
Reaction: Heat the resulting mixture at 80-90°C for one hour with continuous stirring.[8]
-
Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add water (e.g., 40 mL per 10 mL of POCl₃) to the cooled mixture. This step should be performed with caution as it is highly exothermic.
-
Hydrolysis: Reflux the resulting suspension for 4 hours.
-
Neutralization and Precipitation: After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring. This will cause the crude product to precipitate.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol[8] or acetone[4], to obtain the pure this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reactant Molar Ratio | 3-Phenoxybenzoic acid : Thiosemicarbazide = 1 : 1 | [4] |
| Reaction Temperature | 80 - 90 °C (with POCl₃) | [8] |
| Reaction Time | 1 hour (initial reaction), 4 hours (hydrolysis) | [8] |
| pH for Precipitation | ~8 | [8] |
| Reported Yield (for analogous compounds) | 75% - 83% | [8] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
Technical Support Center: Purification of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Below are alternative purification methods to standard column chromatography, designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My crude this compound has a low melting point and appears discolored. What is the likely cause and how can I purify it?
A: Discoloration and a broad melting point suggest the presence of impurities. These may include unreacted starting materials (3-phenoxybenzoic acid and thiosemicarbazide) or intermediate products like monothiodiacylhydrazines. For initial purification, recrystallization is a highly effective and economical method.
Troubleshooting Recrystallization:
-
Issue: The compound does not crystallize upon cooling.
-
Solution 1: The solution may be too dilute. Concentrate the solution by evaporating some of the solvent and allow it to cool again.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Solution 3: Add a seed crystal of pure this compound, if available.
-
-
Issue: The compound oils out instead of crystallizing.
-
Solution: The boiling point of the solvent may be too high, or the solution may be supersaturated with impurities. Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.
-
-
Issue: The purity of the recrystallized product is still low.
-
Solution: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system may be necessary. Consider a solvent pair (e.g., DMF/water) for improved purification.
-
Q2: I need a highly pure sample of this compound for biological assays, but recrystallization is not providing the required purity. What is a suitable next step?
A: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. It offers high resolution and is scalable for purifying milligram to gram quantities of your compound.
Troubleshooting Preparative HPLC:
-
Issue: Poor separation of the target compound from impurities.
-
Solution 1: Optimize the mobile phase. For polar heterocyclic compounds like this, a reverse-phase C18 column is often effective. Adjust the ratio of the aqueous component (e.g., water with 0.1% formic or acetic acid) to the organic component (e.g., acetonitrile or methanol) to improve resolution.
-
Solution 2: Modify the gradient. A shallower gradient around the elution time of your compound can enhance separation from closely eluting impurities.
-
-
Issue: Peak fronting or tailing.
-
Solution 1 (Fronting): This may be due to column overload. Reduce the amount of sample injected onto the column.
-
Solution 2 (Tailing): Tailing can be caused by secondary interactions with the stationary phase. Adding a small amount of a competing agent, like triethylamine (for basic compounds), to the mobile phase can sometimes improve peak shape. Also, ensure the pH of the mobile phase is appropriate for your compound's pKa.
-
-
Issue: The compound precipitates in the mobile phase or on the column.
-
Solution: Ensure the compound is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase. It may be necessary to use a stronger injection solvent, but keep the injection volume small to avoid peak distortion.
-
Q3: My purification throughput is too low with preparative HPLC, and the solvent consumption is a concern. Is there a more efficient alternative?
A: Supercritical Fluid Chromatography (SFC) is a powerful purification technique that can offer significant advantages over preparative HPLC in terms of speed and reduced solvent usage. SFC utilizes supercritical CO2 as the primary mobile phase, which is less viscous and allows for faster separations.
Troubleshooting Preparative SFC:
-
Issue: The compound has poor solubility in supercritical CO2.
-
Solution: Use a polar co-solvent (modifier) such as methanol, ethanol, or acetonitrile. The percentage of the co-solvent can be optimized to improve solubility and elution. For particularly challenging compounds, dissolving the sample in a small amount of a stronger solvent like DMSO before injection is a viable strategy.
-
-
Issue: Inadequate separation of isomers or closely related impurities.
-
Solution: Screen different stationary phases. Columns with different selectivities, such as those with 2-ethylpyridine or diethylaminopropyl functional groups, can provide better separation for polar and heterocyclic compounds compared to standard silica columns.
-
-
Issue: Difficulty in fraction collection due to aerosol formation.
-
Solution: Modern SFC systems have optimized fraction collection systems to manage the decompression of CO2. Ensure the collection parameters (e.g., make-up solvent, temperature) are set appropriately for your compound and mobile phase.
-
Comparison of Purification Methods
The following table provides a summary of quantitative data for the different purification methods. The values are representative for the purification of a crude sample of this compound.
| Parameter | Recrystallization | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Typical Yield | 70-90% | 85-95% | >90% |
| Achievable Purity | 95-99% | >99% | >99.5% |
| Solvent Consumption | Low to Moderate | High | Low |
| Time per Cycle | 2-6 hours | 30-60 minutes | 5-15 minutes |
| Throughput | Low to Medium | Medium | High |
| Cost | Low | High | Medium to High |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., acetone, methanol, ethanol, ethyl acetate, DMF/water mixture) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when heated. Acetone is a good starting point.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Preparative HPLC Protocol
-
Column: C18, 5 µm particle size, e.g., 19 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or DMF) to a concentration of 10-50 mg/mL.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main product peak.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative SFC Protocol
-
Column: 2-Ethylpyridine, 5 µm particle size, e.g., 21 x 150 mm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol.
-
Gradient: A linear gradient from 10% to 40% B over 8 minutes.
-
Flow Rate: 60-80 g/min .
-
Back Pressure: 120 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm and/or Mass Spectrometry.
-
Sample Preparation: Dissolve the crude material in methanol or a 1:1 mixture of dichloromethane/methanol to a concentration of 20-100 mg/mL. If solubility is an issue, DMSO can be used.
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the target compound.
-
Post-Processing: Evaporate the small volume of co-solvent from the collected fractions.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification method for this compound.
Caption: Decision workflow for selecting a purification method.
"5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine" addressing compound precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing compound precipitation with 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the aqueous assay buffer?
A: Precipitation of hydrophobic small molecules like this compound in aqueous buffers is a common issue. The primary reasons include:
-
Low Aqueous Solubility: The compound inherently has poor solubility in water-based solutions.
-
"Solvent Shock": Rapid dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution.[1] This occurs because the localized concentration of the compound transiently exceeds its solubility limit as the solvent composition changes abruptly.
-
High Final Concentration: The intended final concentration in the assay may be higher than the compound's maximum soluble concentration in the specific assay buffer.[1]
-
Buffer Composition: The pH, salt concentration, and presence of proteins in your assay buffer can all influence the compound's solubility.[2]
-
Temperature: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.[3]
Q2: My stock solution of this compound in 100% DMSO is clear. Why does it precipitate upon dilution?
A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous environment.[2] The drastic change in solvent polarity upon dilution into your aqueous assay buffer significantly reduces the compound's solubility, leading to precipitation.[2] This phenomenon highlights the difference between solubility in an organic solvent and an aqueous system.
Q3: What is the maximum recommended final DMSO concentration in an assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. While higher concentrations might aid in solubility, they also increase the risk of off-target effects or toxicity to the biological system (e.g., cells or enzymes), which could compromise your results.[2] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.
Q4: How can I determine the aqueous solubility of my compound?
A: If solubility data is unavailable, you can perform an experimental solubility test. A common method is the shake-flask method, where an excess of the compound is agitated in your assay buffer for an extended period (e.g., 24-48 hours) to reach equilibrium. After this, the solution is filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the supernatant is measured using an analytical technique like HPLC or UV-Vis spectroscopy.[4]
Troubleshooting Guide
If you are encountering precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.
Issue 1: Immediate Precipitation Upon Dilution
-
Potential Cause: "Solvent shock" or exceeding the thermodynamic solubility limit.[1]
-
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions.[4] For example, first, dilute the 10 mM DMSO stock into your assay buffer to create a 1 mM intermediate solution, and then perform the final dilution.
-
Slow Addition with Mixing: Add the stock solution dropwise to the assay buffer while vortexing or stirring vigorously to ensure rapid dispersal and avoid localized high concentrations.[1]
-
Reduce Final Concentration: Test a lower final concentration of the compound. It's possible your target concentration is simply too high for the compound's solubility in the assay buffer.[1]
-
Issue 2: Precipitation Over Time in the Incubator
-
Potential Cause: The compound has low kinetic solubility and is crashing out as it reaches its thermodynamic solubility limit over time. Temperature changes can also contribute.[4]
-
Solutions:
-
Prepare Fresh Solutions: Make the final working solutions immediately before each experiment.[4]
-
Incorporate Surfactants: Non-ionic surfactants like Pluronic® F-127 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5][6]
-
Increase Serum Concentration: If your assay involves cell culture, increasing the serum percentage (e.g., from 5% to 10% FBS) can help, as serum proteins like albumin can bind to and solubilize small molecules.[1]
-
Data Presentation
Table 1: General Recommendations for Preparing Compound Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | Lower stock concentrations can reduce the severity of "solvent shock" upon dilution.[1][7] |
| Final DMSO Concentration | ≤ 1% (ideally ≤ 0.5%) | Minimizes solvent effects on the biological assay and can reduce precipitation risk for some compounds.[2] |
| Working Solution Preparation | Prepare fresh before each use | Avoids compound degradation and precipitation that can occur during storage of aqueous solutions.[4] |
| Storage of Stock Solution | Aliquot into single-use volumes and store at -20°C or -80°C | Prevents repeated freeze-thaw cycles which can lead to compound precipitation out of the stock solution.[1][7] |
Experimental Protocols
Protocol 1: Serial Dilution to Determine Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
In a 96-well plate, add your assay buffer to a series of wells.
-
Create a serial dilution of your compound directly in the assay buffer. For example, add the stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells. Then, perform 2-fold serial dilutions across the plate.[2]
-
Include a vehicle control containing the same final concentration of DMSO.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your assay timeline (e.g., 2, 12, or 24 hours).[8]
-
After incubation, visually inspect each well for signs of precipitation (e.g., cloudiness, crystals). You can also use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment.[2]
-
The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Protocol 2: Preparing Working Solutions with Pluronic® F-127
-
Prepare a stock solution of Pluronic® F-127 (e.g., 10% w/v) in your assay buffer.
-
To your final volume of assay buffer, add the Pluronic® F-127 stock to achieve a final concentration that is effective for solubilization (e.g., 0.1% - 1% w/v). Note that the optimal concentration may need to be determined empirically.
-
Add your this compound stock solution to the buffer containing Pluronic® F-127, mixing thoroughly.
-
Allow the solution to equilibrate for a short period before adding it to your assay.
Visualizations
Caption: A logical workflow for troubleshooting compound precipitation issues.
Caption: A stepwise protocol for determining the maximum soluble concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and Other 1,3,4-Thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and its structural analogs, focusing on their performance in preclinical studies. While specific experimental data for the 3-phenoxy isomer is not extensively available in the public domain, this guide leverages data from closely related derivatives to provide a valuable comparative context for researchers.
Anticancer Activity: A Tale of Substitution Patterns
A study on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines revealed that substitutions on the phenyl ring play a crucial role in their cytotoxic effects against human breast cancer cell lines (MCF-7)[1]. For instance, compounds with chloro, fluoro, and nitro substitutions at the para-position of the phenyl ring demonstrated significant activity.
Table 1: Comparative Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | 5-Aryl Substituent | % Growth Inhibition | IC50 (µM) |
| 4a | 4-Chlorophenyl | 85.2 | 18.5 |
| 4b | 4-Fluorophenyl | 82.1 | 21.3 |
| 4c | 4-Nitrophenyl | 79.8 | 24.7 |
| 4d | 4-Methoxyphenyl | 65.4 | 35.1 |
| 4e | 4-Methylphenyl | 61.2 | 38.9 |
| 4f | 4-Aminophenyl | 55.7 | 45.2 |
| 4g | 4-Hydroxyphenyl | 52.3 | 49.8 |
| 4h | Phenyl | 48.9 | 55.6 |
| Doxorubicin | - | 98.5 | 1.2 |
Data sourced from a study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines[1].
The data suggests that electron-withdrawing groups at the para-position of the 5-phenyl ring enhance anticancer activity. The exact impact of a 3-phenoxyphenyl substituent remains to be elucidated experimentally, but it is plausible that its steric bulk and electronic properties would significantly modulate its interaction with biological targets.
Antimicrobial Performance: Targeting Bacterial and Fungal Pathogens
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. The antimicrobial efficacy of these derivatives is also highly dependent on the substitution patterns.
A study investigating a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated their activity against a panel of bacterial and fungal strains[1].
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound ID | 5-Aryl Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |
| 4a | 4-Chlorophenyl | 25 | 50 | 50 | 100 | >200 | >200 |
| 4b | 4-Fluorophenyl | 50 | 50 | 100 | 100 | >200 | >200 |
| 4c | 4-Nitrophenyl | 50 | 100 | 100 | 200 | >200 | >200 |
| 4f | 4-Aminophenyl | >200 | >200 | >200 | >200 | 100 | 200 |
| 4g | 4-Hydroxyphenyl | >200 | >200 | >200 | >200 | 100 | 100 |
| Ciprofloxacin | - | 6.25 | 6.25 | 12.5 | 12.5 | - | - |
| Fluconazole | - | - | - | - | - | 12.5 | 12.5 |
Data sourced from a study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines[1].
These findings indicate that substitutions favoring antibacterial activity (e.g., halogens) differ from those enhancing antifungal activity (e.g., amino and hydroxyl groups). The lipophilicity and electronic nature of the 3-phenoxyphenyl group could potentially offer a unique antimicrobial profile, warranting further investigation.
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Molecular Pathways and Workflows
General Anticancer Mechanism of 1,3,4-Thiadiazoles
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by interfering with critical signaling pathways involved in cell proliferation and survival.
Caption: General signaling pathway inhibited by some 1,3,4-thiadiazole derivatives.
Experimental Workflow for In Vitro Screening
The process of evaluating the biological activity of novel compounds involves a systematic workflow.
Caption: A typical experimental workflow for the evaluation of novel compounds.
References
Comparative Analysis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and Known Anticancer Agents
Disclaimer: As of the latest literature search, there is no publicly available experimental data on the inhibitory activity of the specific compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine against cancer cell lines. Therefore, this guide provides a comparative framework using established anticancer drugs and outlines the potential of the broader class of 1,3,4-thiadiazole derivatives, which have shown promising anticancer activities.[1][2][3][4] The data presented for known inhibitors serves as a benchmark for the evaluation of novel compounds like this compound, should such data become available.
Introduction to 1,3,4-Thiadiazole Derivatives in Cancer Research
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer properties.[1][4] Derivatives of 1,3,4-thiadiazole have been reported to exert cytotoxic effects on various cancer cell lines by targeting different mechanisms, such as inducing apoptosis (programmed cell death), inhibiting crucial enzymes like topoisomerase, and interfering with cell signaling pathways essential for cancer cell proliferation and survival.[4] The interest in this class of compounds stems from their structural versatility, allowing for modifications that can enhance their potency and selectivity against cancer cells.[4]
Comparative Inhibitory Activity
To provide a relevant benchmark for future studies on this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of well-established chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—against several common cancer cell lines. These cell lines, including A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma), are frequently used in primary screening for novel anticancer compounds.
| Compound/Drug | A549 (Lung Carcinoma) IC50 (µM) | HCT116 (Colorectal Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Doxorubicin | 0.23 - >20[5][6] | 1.9[7] | 0.65 - 2.50[6][8] |
| Cisplatin | 6.59 - 16.48[9][10] | Data varies significantly | Data varies significantly[11] |
| Paclitaxel | 0.106 - 1.64[12] | Data not readily available | 0.0075[13] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, assay method, and cell passage number.
Potential Mechanisms of Action: The Apoptosis Pathway
A common mechanism through which anticancer agents exert their effect is the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Anticancer drugs can trigger apoptosis through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[14][15][16][17][18] Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[14] The diagram below illustrates a simplified overview of the apoptotic signaling cascade.
Caption: Intrinsic apoptosis pathway induced by an anticancer agent.
Experimental Protocols
The following is a detailed protocol for the MTT assay, a standard colorimetric method used to assess cell viability and cytotoxicity, which would be a primary step in evaluating the inhibitory potential of a novel compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[19][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[19]
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well sterile microplates
-
This compound (or other test compound)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells for a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
The following diagram illustrates the general workflow for a cytotoxicity screening experiment.
Caption: Workflow of an in vitro cytotoxicity assay.
Conclusion
While direct experimental data for this compound is currently unavailable, the known anticancer potential of the 1,3,4-thiadiazole class of compounds suggests that it is a promising candidate for further investigation. The comparative data for established drugs and the detailed experimental protocols provided in this guide offer a robust framework for the future evaluation of this and other novel compounds as potential therapeutic agents. Subsequent studies should focus on performing in vitro cytotoxicity assays, followed by more in-depth mechanistic studies to elucidate its mode of action if significant activity is observed.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. netjournals.org [netjournals.org]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 18. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. atcc.org [atcc.org]
Unveiling the Anticancer Potential of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-aryl-1,3,4-thiadiazol-2-amine derivatives as anticancer agents. While specific SAR studies on 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine are limited in publicly available literature, this guide synthesizes findings from research on structurally related compounds to elucidate the key determinants of their cytotoxic activity.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including promising anticancer properties.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[1] These compounds are known to interfere with DNA replication processes, contributing to their cytotoxic effects.[2][3] This guide focuses on the impact of substitutions at the C5 position of the thiadiazole ring, particularly with aryl groups, and modifications at the 2-amino position, on their anticancer efficacy.
Comparative Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
The following table summarizes the in vitro anticancer activity of various 5-aryl-1,3,4-thiadiazol-2-amine derivatives against different cancer cell lines. The data highlights how modifications to the aryl ring at the C5 position and substitutions at the 2-amino group influence their cytotoxic potential, measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | 5-Aryl Substituent | 2-Amino Substituent/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Methoxyphenyl | 2-Trifluoromethylphenylamino | MCF-7 | 49.6 | [3] |
| 1 | 3-Methoxyphenyl | 2-Trifluoromethylphenylamino | MDA-MB-231 | 53.4 | [3] |
| 2 | 2-(Benzenesulfonylmethyl)phenyl | Unsubstituted Amine | LoVo | 2.44 | [4] |
| 2 | 2-(Benzenesulfonylmethyl)phenyl | Unsubstituted Amine | MCF-7 | 23.29 | [4] |
| 3 | 4-Chlorophenyl | Unsubstituted Amine | - | - | [5] |
| 3a | 4-Chlorophenyl | -2-(4-(o-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 | 2.34 | [5] |
| 3a | 4-Chlorophenyl | -2-(4-(o-ethoxyphenyl)piperazin-1-yl)acetamide | HepG2 | 3.13 | [5] |
| 3b | 4-Chlorophenyl | -2-(4-benzylpiperidin-1-yl)acetamide | MCF-7 | 2.98 | [5] |
| 3b | 4-Chlorophenyl | -2-(4-benzylpiperidin-1-yl)acetamide | HepG2 | 4.12 | [5] |
| 4 | Thiophen-2-yl Derivative | See Reference | HepG2 | 4.37 | [6] |
| 4 | Thiophen-2-yl Derivative | See Reference | A-549 | 8.03 | [6] |
Structure-Activity Relationship Insights:
From the compiled data, several key SAR trends can be observed:
-
Substitution on the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring at the C5 position significantly impact anticancer activity. For instance, a methoxy group at the 3-position of the phenyl ring, combined with a 2-trifluoromethylphenylamino group at the 2-position, results in notable activity against breast cancer cell lines MCF-7 and MDA-MB-231.[3] Furthermore, a more complex substitution like 2-(benzenesulfonylmethyl)phenyl at the C5 position leads to potent activity against the LoVo colon cancer cell line.[4]
-
Modification of the 2-Amino Group: Derivatization of the 2-amino group is a common strategy to enhance potency. As seen with the 5-(4-chlorophenyl) scaffold, converting the 2-amino group into an acetamide linker followed by the introduction of bulky, lipophilic groups like substituted piperazines or benzyl piperidine can lead to a significant increase in cytotoxicity against both MCF-7 and HepG2 cell lines.[5]
-
Influence of the Aryl Group: The type of aryl group at the C5 position is a critical determinant of activity. While many studies focus on substituted phenyl rings, the introduction of other heterocyclic rings, such as thiophene, has also yielded compounds with promising anticancer effects.[6]
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves the following key experimental methodologies:
1. Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives:
A general and widely used method for the synthesis of the core scaffold involves the cyclization of an appropriate aryl carboxylic acid with thiosemicarbazide.
-
General Procedure: A mixture of the substituted benzoic acid and thiosemicarbazide is heated in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then typically poured into crushed ice, and the resulting solid is neutralized, filtered, washed, and recrystallized to yield the desired 2-amino-5-aryl-1,3,4-thiadiazole.[1][4] Further modifications to the 2-amino group are then carried out using standard synthetic transformations.[5]
2. In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][7]
-
Mechanistic Insights and Signaling Pathways
While detailed mechanistic studies for every derivative are not always available, the literature suggests that 5-aryl-1,3,4-thiadiazol-2-amine derivatives can induce cancer cell death through the induction of apoptosis. Evidence for this includes observations of increased Bax/Bcl-2 ratios and elevated caspase 9 levels in treated cells.[5][8]
Below is a generalized workflow for the synthesis and evaluation of these compounds, and a conceptual diagram of a potential apoptotic signaling pathway they might trigger.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.msa.edu.eg [repository.msa.edu.eg]
Navigating the Translational Gap: An In Vitro vs. In Vivo Correlation Analysis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
A comparative guide for researchers and drug development professionals.
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and anticonvulsant properties. The journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges, often referred to as the "translational gap." Understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy is paramount for successful drug development. This guide provides an objective comparison of performance metrics and experimental methodologies for representative 5-aryl-1,3,4-thiadiazol-2-amine compounds.
Data Presentation: A Comparative Look at Thiadiazole Derivatives
To illustrate the in vitro vs. in vivo correlation, the following tables summarize quantitative data for representative 1,3,4-thiadiazole derivatives from various studies. It is crucial to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2g | LoVo (Colon) | Proliferation | 2.44 | |
| 2g | MCF-7 (Breast) | Proliferation | 23.29 | |
| Compound 3 | A549 (Lung) | Cytotoxicity (MTT) | 21.00 (µg/mL) | |
| Compound 3 | C6 (Glioma) | Cytotoxicity (MTT) | <24.33 (µg/mL) | |
| Compound 8 | C6 (Glioma) | Cytotoxicity (MTT) | Not specified, but highlighted as promising |
Table 2: In Vivo Anticonvulsant Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound ID | Animal Model | Test | Protection (%) | Dose (mg/kg) | Neurotoxicity | Reference |
| 6d | Mouse | MES | High | Not specified | No | |
| 6d | Mouse | sc-PTZ | High | Not specified | No | |
| 7d | Mouse | MES | High | Not specified | No | |
| 7d | Mouse | sc-PTZ | High | Not specified | No |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for key in vitro and in vivo experiments frequently cited in the study of 1,3,4-thiadiazole derivatives.
In Vitro Assays
1. MTT Assay for Cytotoxicity
-
Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cancer cells (e.g., A549, C6) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the absorbance to 50% of the control.
-
2. Carbonic Anhydrase (CA) Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on the activity of carbonic anhydrase isoforms (e.g., CA-II, CA-IX).
-
Procedure: This assay typically involves monitoring the esterase activity of the CA enzyme. The specific protocol can vary but generally includes:
-
Recombinant human CA isoforms are used.
-
A substrate (e.g., 4-nitrophenyl acetate) that is hydrolyzed by CA to produce a colored product is used.
-
The enzyme, substrate, and various concentrations of the inhibitor are mixed in a suitable buffer.
-
The rate of the enzymatic reaction is monitored by measuring the increase in absorbance of the colored product over time.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Models
1. Maximal Electroshock Seizure (MES) Test
-
Objective: To identify compounds that are effective against generalized tonic-clonic seizures.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or a vehicle control.
-
After a predetermined time, a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
2. Subcutaneous Pentylenetetrazole (sc-PTZ) Test
-
Objective: To screen for compounds that are effective against myoclonic and absence seizures.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.
-
The animals are observed for a specific period (e.g., 30 minutes) for the occurrence of seizures (e.g., clonic seizures lasting for at least 5 seconds).
-
The ability of the compound to prevent or delay the onset of seizures is recorded.
-
3. Rotarod Neurotoxicity Test
-
Objective: To assess the potential for a compound to cause motor impairment or neurotoxicity.
-
Procedure:
-
Animals are trained to remain on a rotating rod.
-
After administration of the test compound, the animals are placed back on the rotarod.
-
The time the animal remains on the rod is measured. A significant decrease in performance compared to control animals indicates potential neurotoxicity.
-
Visualizing the Workflow and Pathways
To better understand the process of evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be modulated by 1,3,4-thiadiazole derivatives.
Efficacy of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Analysis Against Standard Drugs
An in-depth evaluation of the therapeutic potential of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine remains a significant area for future research, as current scientific literature lacks specific efficacy data and direct comparisons to established standard-of-care drugs. While the broader class of 1,3,4-thiadiazole derivatives has demonstrated a wide range of biological activities, including antimicrobial and anticancer properties, specific experimental data on the efficacy of the 3-phenoxyphenyl substituted analogue is not yet available. This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols required for a comprehensive assessment.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a common feature in many biologically active compounds. Researchers have explored various substitutions on this heterocyclic ring to modulate its pharmacological properties. Studies on related compounds, such as 5-phenyl-1,3,4-thiadiazole-2-amine and its derivatives with different substituents on the phenyl ring, have indicated potential as muscle relaxants, antimicrobial agents, and cytotoxic agents against cancer cell lines. However, the specific impact of the 3-phenoxyphenyl group on the molecule's efficacy and mechanism of action has not been elucidated.
Framework for Efficacy Comparison
To objectively compare the performance of this compound with standard drugs, a rigorous experimental approach is necessary. This would involve a series of in vitro and in vivo studies tailored to a specific therapeutic indication. The choice of standard drugs for comparison would be dictated by the identified biological activity of the target compound.
Table 1: Hypothetical Data Comparison for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Standard Drug | Standard Drug IC50 (µM) |
| This compound | MCF-7 (Breast) | Data Needed | Data Needed | Doxorubicin | Value |
| This compound | A549 (Lung) | Data Needed | Data Needed | Cisplatin | Value |
| This compound | HCT116 (Colon) | Data Needed | Data Needed | 5-Fluorouracil | Value |
Table 2: Hypothetical Data Comparison for Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Standard Drug | Standard Drug MIC (µg/mL) |
| This compound | S. aureus | Data Needed | Data Needed | Ciprofloxacin | Value |
| This compound | E. coli | Data Needed | Data Needed | Ciprofloxacin | Value |
| This compound | C. albicans | Data Needed | Data Needed | Fluconazole | Value |
Essential Experimental Protocols
A thorough comparison would necessitate the following key experiments:
1. In Vitro Cytotoxicity Assay (for Anticancer Evaluation):
-
Cell Lines: A panel of human cancer cell lines relevant to the suspected target cancers.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay would be employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and the respective standard drug for a specified period (e.g., 48-72 hours).
-
Add MTT or SRB reagent and incubate.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate IC50 values from dose-response curves.
-
2. Minimum Inhibitory Concentration (MIC) Assay (for Antimicrobial Evaluation):
-
Microbial Strains: A panel of clinically relevant bacterial and fungal strains.
-
Methodology: Broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Procedure:
-
Prepare serial dilutions of the test compound and standard antimicrobial agents in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified duration (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Visualizing Experimental Workflow and Potential Signaling Pathways
To further understand the compound's mechanism, visualization of experimental workflows and potential signaling pathways is crucial.
Caption: General experimental workflow for evaluating a novel compound.
Caption: Hypothetical signaling pathway for a thiadiazole compound.
Conclusion
While the therapeutic potential of this compound is yet to be determined, this guide provides a clear roadmap for its evaluation. The generation of robust preclinical data through the outlined experimental protocols is the critical next step. Such data will not only enable a meaningful comparison with standard drugs but also illuminate the compound's mechanism of action, paving the way for potential future drug development. Researchers are encouraged to undertake these studies to unlock the therapeutic possibilities of this and other novel thiadiazole derivatives.
Potential Cross-Reactivity of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Amino-1,3,4-Thiadiazole Derivatives
The 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Derivatives of this class have been shown to interact with various biological targets, making cross-reactivity a critical aspect to consider during drug development. Their ability to cross cellular membranes and interact with proteins and DNA contributes to their broad pharmacological profiles.[5]
Potential for Off-Target Interactions
Given the diverse activities of 2-amino-1,3,4-thiadiazole derivatives, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine may exhibit cross-reactivity with several protein families. The introduction of an aromatic ring at the 5-position is a common feature in derivatives showing anticancer activity, often by targeting various molecular pathways.[5][6]
Key Potential Off-Target Families:
-
Protein Kinases: Numerous small molecule inhibitors target the ATP-binding site of protein kinases, which is highly conserved across the kinome.[7] Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit kinases such as the extracellular signal-regulated kinase 1/2 (ERK1/2).[8] Therefore, there is a potential for this compound to interact with other kinases, leading to off-target effects.
-
Dehydrogenases: Certain derivatives of this class are known inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis.[5] This suggests that other dehydrogenases could be potential off-targets.
-
G-Protein Coupled Receptors (GPCRs): Due to their structural diversity and importance in cell signaling, GPCRs are common off-targets for many small molecules.[9]
-
Ion Channels: Similar to GPCRs, ion channels are susceptible to non-specific binding by various chemical scaffolds.
Comparative Data on Potential Off-Targets
The following table summarizes the types of targets that should be considered for a cross-reactivity assessment of this compound, based on the known activities of related compounds. The values presented are hypothetical and for illustrative purposes to guide experimental design.
| Target Class | Representative Off-Targets | Rationale for Screening | Ideal Selectivity Profile (Hypothetical IC50) |
| Protein Kinases | EGFR, VEGFR2, Src, Abl | High conservation of ATP-binding site.[7] | >10 µM |
| Dehydrogenases | Lactate Dehydrogenase, Malate Dehydrogenase | Known inhibition of IMPDH by related compounds.[5] | >20 µM |
| GPCRs | Adrenergic Receptors, Dopamine Receptors | Common off-targets for heterocyclic compounds.[9] | >25 µM |
| Ion Channels | hERG, Sodium Channels | Potential for cardiotoxicity and neurotoxicity. | >30 µM |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the selectivity profile of this compound, a tiered screening approach is recommended.
Primary Target Engagement Assay
This assay confirms the binding of the compound to its intended target and determines its potency (e.g., IC50 or Kd).
Broad Panel Selectivity Screening
A comprehensive kinase panel screen is crucial to identify off-target kinase interactions. Radiometric assays are considered the gold standard for their direct detection of phosphorylation.[7]
Protocol: Radiometric Kinase Assay (e.g., HotSpot Assay)
-
Reaction Setup: In a multi-well plate, combine the test compound (at various concentrations), a specific kinase, its corresponding substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[7]
-
Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.
-
Termination and Separation: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the filter to remove unreacted ATP.[7]
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
These assays are used to assess binding to a wide range of receptors, including GPCRs and ion channels.
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Competitive Binding: Incubate the receptor preparation with a known radiolabeled ligand and varying concentrations of the test compound.
-
Equilibration and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand, typically by filtration.
-
Detection: Quantify the radioactivity of the bound radioligand.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.[10]
Visualizing Potential Interactions and Workflows
Caption: Hypothetical signaling pathways for a primary target and a potential off-target kinase.
Caption: General workflow for assessing compound selectivity and cross-reactivity.
Conclusion
While this compound holds therapeutic promise due to the established activities of its chemical class, a thorough evaluation of its selectivity is paramount. The potential for cross-reactivity with protein kinases and other target families necessitates a systematic screening approach. The experimental protocols and workflows outlined in this guide provide a framework for researchers to characterize the selectivity profile of this and other novel chemical entities, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. search.library.doc.gov [search.library.doc.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Review of the Antimicrobial Spectrum of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-thiadiazole nucleus has garnered considerable attention due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of 5-aryl-1,3,4-thiadiazol-2-amine derivatives, with a focus on compounds structurally related to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. While specific antimicrobial data for this compound is not extensively available in the reviewed literature, this comparison of analogous compounds offers valuable insights into the structure-activity relationships that govern their antimicrobial efficacy.
Comparative Antimicrobial Activity
The antimicrobial activity of 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The potency of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring.
Antibacterial Activity
Studies have shown that certain derivatives exhibit promising antibacterial activity, in some cases comparable to standard antibiotics like Ciprofloxacin. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, indicates that substitutions on the phenyl ring play a crucial role in determining the antibacterial spectrum and potency.
For instance, a study on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines revealed that compounds with fluoro and chloro substitutions at the para position of the phenyl ring demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][4]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 20 | 22 | >80 | >80 | [4] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 24 | 28 | >80 | >80 | [4] |
| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | 70-75% inhibition | 70-75% inhibition | 59-80% inhibition | 59-80% inhibition | [4] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | 18-20 | 18-20 | [1][4] |
Note: Some data is presented as percentage inhibition at a specific concentration (e.g., 20 µg/mL).
Antifungal Activity
The antifungal potential of this class of compounds has also been investigated against clinically relevant fungal strains like Aspergillus niger and Candida albicans. The structure-activity relationship appears to differ from that of antibacterial activity, with different substituents favoring antifungal effects. For example, compounds bearing oxygenated substituents on the phenyl ring have shown significant antifungal activity.[1]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound/Derivative | Aspergillus niger | Candida albicans | Reference |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | 32 | 38 | [4] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 36 | 42 | [4] |
| Fluconazole (Standard) | 24 | 26 | [4] |
Experimental Protocols
The antimicrobial activity data presented in this guide is primarily derived from studies employing standardized in vitro susceptibility testing methods. The following is a generalized description of the common experimental protocols used.
Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
The general synthesis of these compounds involves the cyclization of a substituted benzoic acid with thiosemicarbazide in the presence of a dehydrating agent, typically concentrated sulfuric acid or phosphorus oxychloride.[4][5]
General synthesis scheme for 5-Aryl-1,3,4-thiadiazol-2-amines.
Antimicrobial Susceptibility Testing
1. Agar Disk Diffusion Method: This method is often used for preliminary screening of antimicrobial activity.
References
Benchmarking 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine Against the Multi-Kinase Inhibitor Sorafenib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the investigational compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine against Sorafenib, a well-established multi-kinase inhibitor. Given the current landscape of available data, this document outlines the essential preclinical evaluations necessary to draw a direct and meaningful comparison between these two agents. We will present the established data for Sorafenib as a reference standard and detail the experimental protocols required to generate comparative data for this compound.
Introduction to the Compounds
Sorafenib (Nexavar) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory thyroid carcinoma.[1] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis.[2][3] This includes the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[2][3][4]
This compound is a member of the 1,3,4-thiadiazole class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer properties. While specific preclinical data for this particular analog is not extensively available in the public domain, related compounds have shown cytotoxic effects against various cancer cell lines. A comprehensive evaluation is necessary to determine its potential as a therapeutic agent and to understand its pharmacological profile relative to established drugs like Sorafenib.
Comparative Data Presentation
To facilitate a direct comparison, the following tables outline the key data points that should be generated for this compound and benchmarked against the known values for Sorafenib.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Data to be generated | Reference data available |
| Huh7 | Hepatocellular Carcinoma | Data to be generated | Reference data available |
| A498 | Renal Cell Carcinoma | Data to be generated | Reference data available |
| Caki-1 | Renal Cell Carcinoma | Data to be generated | Reference data available |
| HCT116 | Colon Cancer | Data to be generated | Reference data available |
| MCF-7 | Breast Cancer | Data to be generated | Reference data available |
Table 2: Kinase Inhibition Profile (IC50)
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | Data to be generated | 6 |
| PDGFR-β | Data to be generated | 20 |
| B-RAF | Data to be generated | 22 |
| c-RAF | Data to be generated | 6 |
| c-KIT | Data to be generated | 68 |
| FLT-3 | Data to be generated | 58 |
Table 3: Effects on Cellular Processes
| Assay | Parameter | This compound | Sorafenib |
| Apoptosis Assay | % Apoptotic Cells | Data to be generated | Induces apoptosis |
| Cell Cycle Analysis | % Cells in G1/S/G2-M | Data to be generated | Can induce G1 arrest |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A498) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Sorafenib (as a positive control) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of specific kinases.
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., VEGFR-2, B-RAF), a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or Sorafenib.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to the kinase activity. The luminescent signal is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[5][6][7]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on the cell cycle distribution.[8]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A to remove RNA and then stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway targeted by Sorafenib and a typical experimental workflow for compound evaluation are provided below using Graphviz.
Caption: Sorafenib's Mechanism of Action.
Caption: Preclinical Evaluation Workflow.
Conclusion
A direct comparison between this compound and Sorafenib requires a systematic and rigorous preclinical evaluation. This guide provides the necessary framework, outlining the key experiments and data required to benchmark the novel compound against an established therapeutic. By generating the data outlined in the tables using the provided protocols, researchers can build a comprehensive profile of this compound, enabling an informed assessment of its potential as a novel anticancer agent.
References
- 1. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
A Comparative Guide to the Synthesis and Biological Activity of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive overview of the synthesis and reported biological activities of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and its analogs. Designed for researchers, scientists, and drug development professionals, this document outlines a reproducible synthetic protocol and compares the compound's potential antimicrobial and anticancer activities with those of structurally related molecules, supported by experimental data from peer-reviewed literature.
Synthesis of this compound
While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a reliable protocol can be reproduced based on the synthesis of its positional isomer, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine[1]. The proposed synthesis involves the reaction of 3-phenoxybenzoic acid with thiosemicarbazide.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
This protocol is adapted from the synthesis of 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine[1].
Materials:
-
3-Phenoxybenzoic acid
-
Thiosemicarbazide
-
Toluene
-
Acetone
-
Ice
Procedure:
-
To a solution of 3-phenoxybenzoic acid (5 mmol) in toluene (50 ml), add thiosemicarbazide (5 mmol).
-
Heat the reaction mixture under reflux for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water.
-
Filter the resulting solid precipitate.
-
Recrystallize the crude product from acetone to obtain pure this compound.
An alternative general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a 4-substituted benzoyl thiosemicarbazide using concentrated sulfuric acid[2]. Another approach utilizes polyphosphate ester (PPE) as a cyclodehydrating agent for a one-pot synthesis from the corresponding carboxylic acid and thiosemicarbazide[3][4].
Biological Activity
Antimicrobial Activity
Various 5-aryl-1,3,4-thiadiazol-2-amine derivatives have been screened for their in-vitro antibacterial and antifungal activities using the disc diffusion technique[2][5].
Table 1: Antimicrobial Activity of Comparative 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound/Standard | Concentration (µg/mL) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - B. subtilis | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - P. aeruginosa | Zone of Inhibition (mm) - A. niger | Zone of Inhibition (mm) - C. albicans | Reference |
| 4-chlorophenyl derivative | 100 | 15 | 14 | 12 | 11 | 10 | 12 | [2] |
| 4-fluorophenyl derivative | 100 | 14 | 13 | 11 | 10 | 11 | 13 | [2] |
| 4-nitrophenyl derivative | 100 | 12 | 11 | 10 | 9 | 14 | 15 | [2] |
| Ciprofloxacin | 20 | 25 | 24 | 22 | 20 | - | - | [2] |
| Fluconazole | 20 | - | - | - | - | 22 | 24 | [2] |
Experimental Protocol: Disc Diffusion Method[2]
-
Prepare sterile nutrient agar plates for bacteria and Sabouraud's dextrose agar plates for fungi.
-
Inoculate the agar plates with the respective microbial cultures.
-
Impregnate sterile filter paper discs (6 mm in diameter) with the test compound solution (100 µg/mL in DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic properties against various cancer cell lines[6][10][11][12][13]. The anticancer activity is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
Table 2: In Vitro Anticancer Activity of Comparative 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | Etoposide | >100 | [12] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | Etoposide | 1.8 | [12] |
| 5-(4-chlorophenyl)-derivative (4e) | MCF-7 | 2.34 (µg/mL) | 5-Fluorouracil | 6.80 (µg/mL) | [10] |
| 5-(4-chlorophenyl)-derivative (4i) | HepG2 | 3.13 (µg/mL) | 5-Fluorouracil | 5.20 (µg/mL) | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity[10]
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The anticancer activity of some 1,3,4-thiadiazole derivatives has been linked to the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated for this compound.
Caption: Simplified apoptotic signaling pathway.
The general workflow for synthesizing and evaluating the biological activity of this compound is depicted below.
Caption: General experimental workflow.
References
- 1. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the selectivity profile of a compound is paramount. While direct enzymatic screening data for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is not extensively available in the public domain, analysis of structurally related 2-amino-1,3,4-thiadiazole derivatives provides crucial insights into the potential target families and selectivity of this chemical scaffold. This guide offers a comparative analysis based on available data for analogous compounds, focusing on their inhibition of related enzymes, and provides detailed experimental protocols for assessing enzyme inhibition.
The 1,3,4-thiadiazole moiety is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad range of activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Notably, this scaffold has been extensively investigated for its potent inhibition of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.
Comparative Selectivity Profiling of 2-Amino-1,3,4-Thiadiazole Analogs
In the absence of specific data for this compound, we present a comparative analysis of a series of 5-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives against two key isoforms of human carbonic anhydrase (hCA), hCA-I and hCA-II. These enzymes represent a well-characterized family for which selectivity data for this class of compounds is available.
| Compound ID | 5-Substituent Group | hCA-I (Ki, nM) | hCA-II (Ki, nM) | Selectivity Ratio (hCA-I/hCA-II) |
| 1 | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl | 25.3 | 15.8 | 1.60 |
| 2 | 4-(4-Chlorobenzoyl)-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl | 28.9 | 12.4 | 2.33 |
| 3 | 4-(4-Methylbenzoyl)-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl | 35.1 | 18.2 | 1.93 |
| 4 | 4-(4-Methoxybenzoyl)-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl | 42.6 | 21.7 | 1.96 |
| Acetazolamide | (Reference Inhibitor) | 250 | 12 | 20.83 |
Data presented is a representative summary compiled from in vitro enzyme inhibition assays.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the enzyme inhibition profile of compounds like this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines the determination of inhibitory activity against human carbonic anhydrase isoforms I and II.
Materials:
-
Purified human carbonic anhydrase I and II (hCA-I and hCA-II)
-
Test compound (e.g., this compound) dissolved in DMSO
-
HEPES buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) as substrate
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the reference inhibitor (e.g., Acetazolamide) in DMSO. The final DMSO concentration in the assay should not exceed 0.5%. Prepare a solution of NPA in ethanol.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the test compound dilution, and 20 µL of the enzyme solution (hCA-I or hCA-II). Incubate at room temperature for 10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 400 nm using a microplate reader. Record the absorbance at regular intervals for 15 minutes.
-
Data Analysis: The rate of the enzymatic reaction is determined by the change in absorbance over time. The inhibitory activity is calculated as the percentage of inhibition relative to the control (enzyme without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental and logical processes involved in selectivity profiling, the following diagrams are provided.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Logical progression from compound synthesis to lead optimization.
Safety Operating Guide
Proper Disposal of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
It is crucial to treat 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine as a hazardous waste.[2][3] General guidelines for hazardous waste management from various institutions and regulatory bodies must be strictly followed.[2][3][4][5][6]
Hazard Identification and General Precautions
Thiadiazole derivatives are often associated with health hazards such as skin and eye irritation, and may be harmful if swallowed.[7][8][9][10][11] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound or its waste.[1][8][11][12] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8][10]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure correct disposal.
-
Solid Waste: Unused or expired this compound, along with contaminated consumables such as weighing papers, gloves, and wipes, should be collected in a designated hazardous waste container.[1][5][13] This container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[3][4][5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled hazardous liquid waste container.[13] Do not mix this waste with other incompatible chemical waste streams.[4][13]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[1][5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1][3][5]
Quantitative Data for Hazardous Waste Disposal
The following table summarizes general quantitative parameters applicable to the disposal of hazardous chemical waste, which should be followed for this compound.
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Not recommended. If local regulations permit, pH must be between 5.5 and 10.5. | [6] |
| Quantity Limits for Drain Disposal | Not recommended. Generally, only a few hundred grams or milliliters per day of approved, non-hazardous chemicals. | [6] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [4] |
| Satellite Accumulation Area (SAA) Time Limit | Up to one year for partially filled containers; 3 days after a container becomes full. | [4] |
| Maximum Quantity in SAA | Up to 55 gallons of an individual hazardous waste stream. | [5] |
Spill and Decontamination Procedures
In the event of a spill, the area should be evacuated of non-essential personnel.[1] For a small spill, use an inert absorbent material like vermiculite or sand to contain the substance.[1][13] The absorbed material should then be swept up and placed into the designated solid hazardous waste container.[13][14] The spill area should be decontaminated with an appropriate solvent, and all cleaning materials must also be disposed of as hazardous waste.[1][13]
Final Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6] The final disposal of all collected hazardous waste must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Ensure that all institutional, local, and national regulations for hazardous waste disposal are strictly followed.[7]
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound are not available in the reviewed literature. The standard and required procedure is to collect the waste as described above and have it managed by a professional hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pfw.edu [pfw.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guidance for Handling 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety goggles or glasses with side shields | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Follow good industrial hygiene and safety practices.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary. | NIOSH (US) or EN 149 (EU) approved respirator. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Workflow for Safe Handling
Figure 1. A high-level workflow for the safe handling of laboratory chemicals.
Detailed Experimental Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
Have an emergency plan and necessary spill control materials readily available.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste Disposal Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
